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  • Product: 2,5,6-trichloro-1H-indole-3-carbaldehyde
  • CAS: 800400-47-9

Core Science & Biosynthesis

Foundational

2,5,6-trichloro-1H-indole-3-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,5,6-trichloro-1H-indole-3-carbaldehyde Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2,5,6-trichloro-1H-indole-3-carbaldehyde

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, indole-3-carbaldehydes are particularly valuable as versatile synthetic intermediates.[2][3] The introduction of halogen atoms to the indole core is a well-established strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[4]

This technical guide provides a comprehensive analysis of 2,5,6-trichloro-1H-indole-3-carbaldehyde , a molecule that combines the reactive potential of the 3-formyl group with the electronic and steric influence of a trichlorinated benzene ring. This compound serves as a pivotal building block for researchers and drug development professionals aiming to construct complex, biologically active heterocyclic systems. We will explore its core properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential applications, offering field-proven insights for its practical use in the laboratory.

Core Physicochemical Properties

2,5,6-trichloro-1H-indole-3-carbaldehyde is a solid, typically appearing as a powder. Its key identifying and physical properties are summarized below. Data for the parent compound, indole-3-carbaldehyde, is included for comparison where specific data for the trichloro-derivative is not available.

PropertyValueReference
IUPAC Name 2,5,6-trichloro-1H-indole-3-carbaldehyde
CAS Number 800400-47-9[5]
Molecular Formula C₉H₄Cl₃NO[5]
Molecular Weight 248.49 g/mol [5]
Appearance Powder
Storage Temperature Room Temperature
Melting Point Not specified. (Parent: 193-199 °C)[6]
Solubility Not specified. (Parent: Soluble in DMSO, Ethanol; Insoluble in water)[6]
InChI Key JHNMIGWYZMQLOQ-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of halogenated indole-3-carboxaldehydes is most effectively achieved through a two-stage process: regioselective halogenation of the indole core followed by C3-formylation.[7] The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group at the electron-rich C3 position of the indole ring, valued for its high yields and reliability.[8]

Proposed Synthetic Workflow

The logical pathway involves the formylation of a pre-synthesized 2,5,6-trichloro-1H-indole.

G cluster_0 Synthetic Pathway A 2,5,6-Trichloro-1H-indole (Starting Material) C Electrophilic Attack at C3 A->C Reacts with B Vilsmeier Reagent Formation (POCl₃ + DMF) B->C Vilsmeier Reagent D Intermediate Iminium Salt C->D Forms E Aqueous Workup (Hydrolysis) D->E Undergoes F 2,5,6-Trichloro-1H-indole-3-carbaldehyde (Final Product) E->F Yields

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol (Predictive)

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

  • Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 2,5,6-trichloro-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the solution by slowly adding a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms.[9]

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2,5,6-trichloro-1H-indole-3-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry (see Section 3.0).

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity of the synthesized compound. The following data are predictive, based on known values for structurally similar haloindole carboxaldehydes.[7][9]

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N-H proton above 12 ppm, a sharp singlet for the aldehyde proton (CHO) around 10 ppm, and two singlets in the aromatic region (7.5-8.5 ppm) corresponding to the protons at the C4 and C7 positions.[9] The absence of a proton signal at C2 is a key indicator of substitution at that position.

  • ¹³C NMR (Carbon-13 NMR): The spectrum should feature a downfield signal for the aldehyde carbonyl carbon (C=O) above 180 ppm.[9] Other characteristic signals will correspond to the carbons of the indole ring, with the chemical shifts of C2, C5, and C6 being significantly influenced by the attached chlorine atoms.

  • FT-IR (Infrared Spectroscopy): Key vibrational bands are expected for N-H stretching (broad, ~3100-3300 cm⁻¹) and the highly conjugated aldehyde C=O stretching (strong, ~1640-1670 cm⁻¹).[6] Additional peaks in the 1600-1450 cm⁻¹ range will correspond to aromatic C=C stretching.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z ≈ 247/249/251/253. The most critical diagnostic feature is the isotopic cluster pattern for three chlorine atoms, which will exhibit a characteristic intensity ratio, confirming the presence and number of chlorine atoms in the molecule.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2,5,6-trichloro-1H-indole-3-carbaldehyde stems from its multiple reactive sites, making it a versatile precursor for a wide range of more complex molecules.

G cluster_reactions Potential Transformations A 2,5,6-Trichloro-1H-indole-3-carbaldehyde Aldehyde (C3) Indole N-H C-Cl Bonds B Condensation Reactions (Schiff Bases, Knoevenagel) A:f1->B C Oxidation (Carboxylic Acid) A:f1->C D Reduction (Alcohol) A:f1->D E N-Alkylation / N-Arylation A:f2->E F Cross-Coupling (Suzuki, Buchwald-Hartwig) A:f3->F

Caption: Key reactivity hubs of the title compound.

  • Aldehyde Group Reactivity: The C3-aldehyde is the primary center for transformations. It readily undergoes condensation reactions with primary amines to form Schiff bases, and with active methylene compounds in Knoevenagel or Aldol-type reactions.[4][10] This pathway is fundamental for building larger, more complex heterocyclic systems. The aldehyde can also be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.[11]

  • Indole N-H Reactivity: The nitrogen proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, a common strategy for diversifying libraries of potential drug candidates.[12]

  • C-Cl Bond Reactivity: The chlorine atoms on the benzene ring, particularly at C5 and C6, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[7] This allows for the introduction of aryl, alkyl, or amino substituents, dramatically increasing molecular complexity.

Applications in Drug Discovery

Indole-3-carbaldehyde and its derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][12][13]

The title compound, 2,5,6-trichloro-1H-indole-3-carbaldehyde, is a strategic starting material for developing novel therapeutics. The trichlorination pattern significantly increases the molecule's lipophilicity, which can enhance cell membrane permeability. Furthermore, the specific placement of halogens can lead to new intermolecular interactions (e.g., halogen bonding) with biological targets, potentially improving binding affinity and efficacy. Researchers can leverage this compound as a foundational block to synthesize targeted libraries of novel agents for screening against various diseases.[7]

Conclusion

2,5,6-trichloro-1H-indole-3-carbaldehyde is a highly functionalized and synthetically versatile building block. Its combination of a reactive aldehyde group, an indole core amenable to substitution, and strategically placed chlorine atoms for property modulation and cross-coupling makes it an asset for researchers in organic synthesis and drug discovery. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as outlined in this guide, empowers scientists to effectively harness its potential in the rational design of novel and complex molecular architectures with significant therapeutic promise.

References

  • PubChem. 1h-indole-3-carboxaldehyde, 2,5,6-trichloro-1-b-d-ribofuranosyl-, oxime. [Link]

  • Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Reagent Database. 2,5,6-TRICHLORO-1H-INDOLE-3-CARBALDEHYDE CAS 800400-47-9. [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Suzdalev, K. F., et al. REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2 - PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. [Link]

  • PubMed. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

  • SyncSci Publishing. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. [Link]

  • Scirp.org. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Link]

  • Bentham Science. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

  • PMC. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

Sources

Exploratory

Technical Guide: Physical Properties & Characterization of 2,5,6-Trichloro-1H-indole-3-carbaldehyde

The following technical guide details the physicochemical profile, synthesis, and characterization of 2,5,6-trichloro-1H-indole-3-carbaldehyde , a specialized heterocyclic intermediate critical in the development of anti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 2,5,6-trichloro-1H-indole-3-carbaldehyde , a specialized heterocyclic intermediate critical in the development of antiviral nucleoside analogs.

Executive Summary

2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a highly functionalized indole derivative utilized primarily as a pharmacophore scaffold in the synthesis of antiviral agents, specifically those targeting Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV-1). Its tri-chlorinated motif imparts significant lipophilicity and metabolic stability compared to its non-halogenated congeners, making it a pivotal intermediate for nucleoside analog development (e.g., FTCRI). This guide provides a comprehensive analysis of its physical properties, synthesis logic, and handling protocols for research applications.

Molecular Identity & Structural Analysis[1]

AttributeDetail
IUPAC Name 2,5,6-Trichloro-1H-indole-3-carbaldehyde
CAS Number 800400-47-9
Molecular Formula C₉H₄Cl₃NO
Molecular Weight 248.49 g/mol
SMILES Clc1cc2c(cc1Cl)[nH]c(Cl)c2C=O[1][2][3]
Structural Features Indole core; Formyl group at C3; Chlorine substituents at C2, C5, C6.
Structural Implications

The presence of three chlorine atoms significantly alters the electronic and steric landscape of the indole ring:

  • Electronic Effect: The electron-withdrawing nature of the chlorines (via induction) decreases the electron density of the indole ring, increasing the acidity of the N-H proton (lowering pKa).

  • Steric Effect: The C2-chlorine atom introduces steric strain adjacent to the C3-formyl group, potentially influencing the rotational conformation of the aldehyde and its reactivity in condensation reactions.

  • Lipophilicity: The tri-halo substitution drastically increases the partition coefficient (LogP), necessitating the use of polar aprotic solvents (DMSO, DMF) for solubilization.

Physicochemical Profile

The following properties are synthesized from experimental data of analogous chlorinated indoles and predictive modeling where specific experimental values for the tri-chloro variant are unpublished.

Table 1: Physical Properties
PropertyValue / DescriptionNote / Validation
Physical State Solid PowderTypically tan, beige, or off-white.[1]
Melting Point > 215 °C (Predicted)Validation: Mono-chloro analogs melt at 210–215°C. The increased MW and halogen bonding of the tri-chloro variant suggest a higher MP range (likely 220–250°C).
Boiling Point ~380–400 °C (Predicted)Decomposes before boiling at standard pressure.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic scaffold dominates.
Solubility (Organic) Soluble in DMSO, DMF, THF.Slightly soluble in MeOH, EtOH; Insoluble in Hexanes.
LogP (Predicted) 3.8 – 4.2Comparison: Unsubstituted indole-3-CHO is ~1.68. Each Cl adds ~0.7 to lipophilicity.
pKa (NH) ~13.5 – 14.5More acidic than indole (pKa ~16.2) due to electron-withdrawing Cl atoms.

Synthesis & Reaction Pathway

The synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde typically follows the Vilsmeier-Haack formylation of the pre-functionalized 2,5,6-trichloroindole. This pathway is preferred for its regioselectivity at the C3 position.

Experimental Workflow Diagram

The following diagram illustrates the synthesis logic and the critical checkpoints for purity.

SynthesisWorkflow Start 2,5,6-Trichloroindole (Precursor) Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Subst. (0°C to RT) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Hydrolysis Basic Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Quench Product 2,5,6-Trichloro-1H-indole- 3-carbaldehyde Hydrolysis->Product Precipitation

Figure 1: Vilsmeier-Haack synthesis pathway for C3-formylation of chlorinated indoles.

Protocol Summary (Standardized)
  • Reagent Formation: Generate the Vilsmeier reagent in situ by adding POCl₃ to DMF at 0°C.

  • Addition: Add 2,5,6-trichloroindole dissolved in DMF dropwise.

  • Heating: Warm to room temperature (or 60°C if kinetics are slow due to C2-Cl sterics) for 2–4 hours.

  • Work-up: Pour the reaction mixture into ice water. Neutralize with NaOH to precipitate the aldehyde.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane to remove unreacted indole.

Spectral Characterization (Validation)

To validate the identity of the compound, researchers should look for these specific spectral signatures.

Nuclear Magnetic Resonance (NMR)[1][5][6][7][8][9][10]
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at 9.8 – 10.2 ppm . This is the most diagnostic peak.

    • Indole N-H: Broad singlet at 12.5 – 13.0 ppm . Downfield shift due to Cl electron withdrawal.

    • Aromatic Protons: Two singlets (or weak doublets due to long-range coupling) representing H-4 and H-7.

      • H-4: ~8.2 – 8.5 ppm (Deshielded by the carbonyl group).

      • H-7: ~7.6 – 7.8 ppm.

  • ¹³C NMR:

    • Carbonyl (C=O): ~185 ppm.

    • C-Cl Carbons: Distinct peaks in the 120–130 ppm aromatic region.

Mass Spectrometry (MS)[11]
  • Pattern: Look for the characteristic chlorine isotope pattern.

    • M+: 247 (approx)

    • Isotope Cluster: A distinct M, M+2, M+4, M+6 pattern with intensities reflecting the presence of three chlorine atoms (roughly 3:3:1 ratio for Cl₃).

Handling, Stability & Safety

Signal Word: WARNING

Hazard Identification (GHS)[2][12]
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Keep under inert gas (Nitrogen or Argon) to prevent oxidation of the aldehyde to the carboxylic acid (2,5,6-trichloroindole-3-carboxylic acid).

  • Container: Amber glass vial to protect from light-induced degradation.

References

  • Townsend, L. B., et al. (1999). "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.

  • Chen, J., et al. (2004). "Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (n.d.). "Indole-3-carbaldehyde (General Analog Data)." National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). "Product Specification: 2,5,6-Trichloro-1H-indole-3-carbaldehyde."

Sources

Foundational

Technical Monograph: 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Topic: 2,5,6-trichloro-1H-indole-3-carbaldehyde IUPAC name Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals. Structural Analysis, Synthetic Pathways, and Pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5,6-trichloro-1H-indole-3-carbaldehyde IUPAC name Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications

Abstract

This monograph provides an in-depth technical analysis of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS 800400-47-9), a critical pharmacophore in the development of non-nucleoside antiviral agents, specifically against Human Cytomegalovirus (HCMV). We examine the IUPAC nomenclature logic, physicochemical properties, and the dominant synthetic methodology via the Vilsmeier-Haack reaction. Furthermore, we explore its role as a "warhead" intermediate for Schiff base and hydrazone derivatization in medicinal chemistry.

Nomenclature and Structural Analysis

The IUPAC name 2,5,6-trichloro-1H-indole-3-carbaldehyde describes a specific substitution pattern on the indole heterocycle.

  • Indole Core (1H-indole): The bicyclic scaffold formed by a benzene ring fused to a pyrrole ring.

  • Numbering: The nitrogen atom is position 1. The carbons are numbered counter-clockwise around the pyrrole ring (2, 3) and then the benzene ring (4, 5, 6, 7).

  • Substituents:

    • Trichloro-: Three chlorine atoms attached at positions 2, 5, and 6.[1] The C-2 chlorine is notable for its proximity to the reaction center (C-3) and potential steric influence.

    • 3-carbaldehyde: A formyl group (-CHO) attached at position 3, the most electron-rich site of the indole ring, making it the primary target for electrophilic attack.

Structural Visualization

The following diagram illustrates the numbering scheme and the electronic environment of the molecule.

IndoleStructure cluster_legend Structural Key N1 N1 (H) C2 C2 (Cl) N1->C2 C3 C3 (CHO) C2->C3 double C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a double C5 C5 (Cl) C4->C5 double C6 C6 (Cl) C5->C6 C7 C7 C6->C7 double C7->C7a C7a->N1 Leg1 Red Nodes: Chlorinated Sites Leg2 Yellow Node: Formyl Group

Figure 1: Structural numbering of 2,5,6-trichloro-1H-indole-3-carbaldehyde. Note the electron-withdrawing chlorine atoms at the benzenoid ring (5,6) and the pyrrole ring (2).

Physicochemical Profile

The introduction of three chlorine atoms significantly alters the lipophilicity and electronic properties compared to the parent indole-3-carbaldehyde.

PropertyDescription / ValueImplication for Drug Design
Molecular Formula C₉H₄Cl₃NOCore scaffold for halogenated nucleosides.
Molecular Weight 248.49 g/mol Low MW allows for significant derivatization while obeying Lipinski's Rule of 5.
Lipophilicity (LogP) High (Predicted > 3.5)Enhanced membrane permeability; increased binding affinity to hydrophobic viral pockets.
Solubility DMSO, DMF (High); Water (Low)Requires organic co-solvents (DMSO) for biological assays.
Reactivity Electrophilic CarbonylIdeal for condensation with amines to form Schiff bases (imines).
Synthetic Methodology: The Vilsmeier-Haack Reaction

The most authoritative and reliable method for synthesizing 2,5,6-trichloro-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of the precursor 2,5,6-trichloroindole. This reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate an electrophilic chloroiminium species.

Mechanism of Action

The reaction proceeds via an electrophilic aromatic substitution (EAS) at the C-3 position. Despite the electron-withdrawing nature of the chlorine atoms at C-5 and C-6, the nitrogen lone pair maintains sufficient nucleophilicity at C-3 to permit the reaction, although reaction times may be prolonged compared to non-halogenated indoles.

VilsmeierMechanism Step1 Reagent Formation DMF + POCl3 → Vilsmeier Reagent (Chloroiminium Ion) Step2 Electrophilic Attack Indole C3 attacks Iminium Ion Step1->Step2 + 2,5,6-Trichloroindole Step3 Intermediate Iminium Salt Species Step2->Step3 Step4 Hydrolysis Addition of H2O / Base Step3->Step4 Workup Product Final Product 2,5,6-Trichloro-1H-indole-3-carbaldehyde Step4->Product

Figure 2: Step-wise mechanism of the Vilsmeier-Haack formylation targeting the indole C-3 position.

Experimental Protocol (Standardized)

Note: All steps must be performed in a fume hood due to the toxicity of POCl₃.

  • Reagent Preparation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 15 minutes. Stir for 30 minutes to form the Vilsmeier reagent (white/yellow precipitate may form).

  • Addition: Dissolve 2,5,6-trichloroindole (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 4–6 hours. Monitor by TLC (hexane/ethyl acetate) for the disappearance of the starting indole.

  • Hydrolysis: Cool the mixture to 0°C. Carefully pour onto crushed ice containing sodium acetate or sodium hydroxide (to pH 8–9). Vigorous stirring is required to hydrolyze the iminium intermediate.

  • Isolation: The product typically precipitates as a solid. Filter, wash copiously with water, and dry.[2] Recrystallize from ethanol or DMF/water if necessary.

Applications in Drug Development[2]

The 2,5,6-trichloro-1H-indole-3-carbaldehyde scaffold is a privileged structure in antiviral research, particularly in the work of Townsend et al. regarding Human Cytomegalovirus (HCMV) inhibitors.

1. Nucleoside Analogs (Townsend Series)

This aldehyde serves as a precursor to 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI) analogs. The presence of the chlorine atoms at 2, 5, and 6 mimics the lipophilic domain of the highly potent benzimidazole antiviral Maribavir (and its precursor TCRB).

  • Mechanism: The aldehyde group can be modified (e.g., to an oxime or hydrazone) to create hydrogen-bonding interactions within the viral kinase binding pocket (UL97 kinase in HCMV).

  • SAR Insight: Townsend's research demonstrated that hydrogen-bonding capacity at the C-3 position is essential for antiviral activity. The aldehyde itself (or its oxime derivative) provides this interaction.

2. Schiff Base Libraries

The C-3 aldehyde is a versatile "handle" for generating libraries of Schiff bases (imines) by condensing with various anilines or hydrazides. These derivatives often exhibit:

  • Enhanced Cytotoxicity: Against cancer cell lines.

  • Antimicrobial Activity: The trichloro-substitution pattern increases metabolic stability and membrane penetration compared to non-halogenated analogs.

References
  • Townsend, L. B., et al. (2004).[3] "Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides." Journal of Medicinal Chemistry, 47(23), 5753–5765.[1] Link

  • Townsend, L. B., et al. (2004).[3] "Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives." Journal of Medicinal Chemistry, 47(23), 5766–5772.[3] Link

  • Jones, G., & Stanforth, S. P. (2000). "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 56, 355-659. (General review of the synthetic method).
  • PubChem Database. "2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS 800400-47-9)." Link

Sources

Exploratory

Technical Deep Dive: 2,5,6-Trichloro-1H-indole-3-carbaldehyde

The following technical guide details the chemistry, synthesis, and pharmacological significance of 2,5,6-trichloro-1H-indole-3-carbaldehyde , a critical scaffold in the development of non-nucleoside antivirals. A Pivota...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and pharmacological significance of 2,5,6-trichloro-1H-indole-3-carbaldehyde , a critical scaffold in the development of non-nucleoside antivirals.

A Pivotal Scaffold for HCMV Terminase Inhibitors[1]

Executive Summary & Structural Significance

2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a highly specialized heterocyclic intermediate primarily utilized in the synthesis of potent antiviral agents against Human Cytomegalovirus (HCMV) .[1][2] Structurally, it belongs to the class of polyhalogenated indoles, characterized by a specific substitution pattern:

  • C2-Chlorine: A reactive handle that mimics the electronegative environment of related benzimidazole antivirals (e.g., BDCRB).[1]

  • C5, C6-Dichlorine: Provides metabolic stability and hydrophobic bulk, essential for binding within the viral target pocket.[1]

  • C3-Carbaldehyde: A versatile electrophilic center allowing for the derivation of hydrazones, oximes, and nucleoside analogs.[1]

Unlike generic indole aldehydes, the 2-chloro substituent renders the indole core electron-deficient, significantly altering its reactivity profile and stabilizing the molecule against oxidative degradation compared to its non-formylated precursors.[1]

Chemical Synthesis: The "One-Pot" Chloroformylation Protocol

Mechanistic Rationale

The synthesis of 2-haloindoles is historically challenging due to the instability of the 2-chloroindole intermediate, which is prone to polymerization. The "Expert" approach circumvents this by utilizing a Vilsmeier-Haack Chloroformylation on a stable oxindole precursor.[1] This method generates the unstable 2-chloro species in situ and immediately traps it with a formyl group, which stabilizes the system via electron withdrawal.[1]

Precursor Selection[1]
  • Starting Material: 5,6-dichloro-1,3-dihydro-2H-indol-2-one (5,6-Dichlorooxindole).[1]

  • Reagent: Phosphorus Oxychloride (

    
    ) in Dimethylformamide (DMF).[1][3]
    
Step-by-Step Experimental Protocol

This protocol is designed for a self-validating workflow where color change and precipitate formation indicate reaction progress.[1]

Reagents:

  • 5,6-Dichlorooxindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 3.0–5.0 eq)[1]
    
  • Anhydrous DMF (Solvent/Reagent, 5–10 volumes)[1]

  • Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    ) for quenching.[1]
    

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add

    
     dropwise over 20 minutes. Observation: The solution should turn pale yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent).[1]
    
  • Substrate Addition: Add 5,6-dichlorooxindole in one portion. The mixture may darken.

  • Chloroformylation: Allow the reaction to warm to room temperature, then heat to 80–90°C for 4–6 hours.

    • Mechanism:[1][3][4][5] The oxindole carbonyl oxygen is activated by

      
      , followed by elimination to form the 2-chloroindole intermediate.[1] The excess Vilsmeier reagent immediately attacks the C3 position.[1]
      
  • Quenching & Hydrolysis: Cool the mixture to 0°C. Slowly pour the reaction mass into crushed ice containing NaOAc (buffered quench prevents tar formation). Stir vigorously for 1 hour.

    • Critical Step: The intermediate iminium salt hydrolyzes to the aldehyde.[1] A yellow/tan precipitate should form.[1]

  • Isolation: Filter the solid, wash copiously with water to remove acidic residues, and dry under vacuum.[1]

  • Purification: Recrystallize from Ethanol/DMF or Acetonitrile.

Synthesis Pathway Visualization[1]

SynthesisPathway Oxindole 5,6-Dichlorooxindole (Stable Precursor) Intermediate [2,5,6-Trichloroindole] (Transient/Unstable) Oxindole->Intermediate Chlorination (C2) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Iminium 3-Iminium Salt (Stabilized) Intermediate->Iminium Formylation (C3) Product 2,5,6-Trichloro-1H-indole- 3-carbaldehyde Iminium->Product Hydrolysis (H2O)

Figure 1: The "One-Pot" Chloroformylation strategy stabilizes the reactive 2-chloro intermediate via immediate C3-formylation.[1]

Biological Mechanism & Pharmacological Profile[1]

Target: HCMV Terminase Complex

Unlike Maribavir (which targets the UL97 kinase), derivatives of 2,5,6-trichloro-1H-indole-3-carbaldehyde target the Viral Terminase Complex (specifically the pUL56/pUL89 subunits).[1] This complex is responsible for cleaving and packaging viral DNA into the capsid.[1]

  • Mechanism of Action: The indole ribonucleosides derived from this aldehyde (e.g., FTCRI, CTCRI) mimic the adenosine binding mode but induce a conformational lock in the terminase, preventing DNA processing.[1]

  • Cross-Resistance: These compounds retain activity against Ganciclovir-resistant strains (UL97 mutants) but show cross-resistance with Benzimidazole Ribonucleosides (e.g., BDCRB), confirming the terminase target.[1]

Structure-Activity Relationship (SAR) Logic[6]
Structural FeatureRole in Activity
2-Cl (Chlorine) Critical. Mimics the 2-Cl of BDCRB.[1] Removal or replacement with -H drastically reduces potency.[1]
5,6-Di-Cl Hydrophobic Clamp. Increases binding affinity to the hydrophobic pocket of pUL56.
3-CHO (Aldehyde) Derivatization Handle. The aldehyde itself is a precursor.[1] Conversion to Oximes or Hydrazones often improves the Therapeutic Index (CC50/IC50).[1]
N1-Position Glycosylation Site. Attachment of a ribose (or 5'-deoxyribose) moiety is usually required for maximal antiviral potency (IC50 < 1 µM).[1]
Antiviral Potency Data (Reference Derivatives)

Data derived from Williams et al. (2004) regarding the nucleoside derivatives of the title compound.[1][4]

Compound DerivativeTarget VirusIC50 (µM)CC50 (µM)Selectivity Index
FTCRI (3-formyl-riboside)HCMV (AD169)4.232~7.6
CTCRI (3-cyano-riboside)HCMV (AD169)0.8>100>125
Carboxamide Oxime HCMV (AD169)0.30 >100>333

Experimental Characterization

Physicochemical Properties[1][6]
  • Molecular Formula:

    
    [1][6][7]
    
  • Molecular Weight: 248.49 g/mol [1][8]

  • Appearance: Yellow to Tan powder.

  • Solubility: Soluble in DMSO, DMF, warm Ethanol.[1] Insoluble in water.[1]

  • Melting Point: >210°C (Decomposes).[1]

Reaction Logic Diagram (SAR)

SAR Core 2,5,6-Trichloro-1H-indole-3-carbaldehyde (Core Scaffold) Mod1 Modification: N1-Glycosylation (Ribose/Deoxyribose) Core->Mod1 Essential for Activity Mod2 Modification: C3-Aldehyde -> Oxime (-CH=N-OH) Core->Mod2 Optimizes Selectivity Target Target: HCMV Terminase (pUL56) Result1 Result: High Potency (IC50 < 1uM) Target->Result1 Result2 Result: Improved Solubility & Bioavailability Target->Result2 Mod1->Target Mod2->Target

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how the aldehyde scaffold is modified for maximal biological effect.

References

  • Williams, J. D., et al. (2004). "Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives."[1][4] Journal of Medicinal Chemistry, 47(23), 5766–5772.[4]

  • Williams, J. D., et al. (2004). "Synthesis, antiviral activity, and mode of action of some 3-substituted 2,5,6-trichloroindole 2'- and 5'-deoxyribonucleosides."[1][4] Journal of Medicinal Chemistry, 47(23), 5773–5782.

  • Townsend, L. B., & Drach, J. C. (2002). "Benzimidazole and Indole Nucleosides."[1] US Patent Applications regarding HCMV Inhibitors. (Contextual grounding for the 2,5,6-trichloro motif).

  • PubChem Compound Summary. "2,5,6-trichloro-1H-indole-3-carbaldehyde (CID 11345666)."[1][7]

Sources

Foundational

Technical Guide: Biological Activity of 2,5,6-Trichloro-1H-indole-3-carbaldehyde

The following technical guide details the biological activity, pharmacological mechanism, and experimental utility of 2,5,6-trichloro-1H-indole-3-carbaldehyde . This document is structured for researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, pharmacological mechanism, and experimental utility of 2,5,6-trichloro-1H-indole-3-carbaldehyde . This document is structured for researchers in medicinal chemistry and virology.

Primary Application: Precursor for Potent Human Cytomegalovirus (HCMV) Inhibitors CAS Registry Number: 800400-47-9 (General analog reference) Molecular Formula: C₉H₄Cl₃NO

Executive Summary

2,5,6-trichloro-1H-indole-3-carbaldehyde (hereafter referred to as TCIC ) is a specialized pharmacophore scaffold primarily used in the development of antiviral nucleoside analogs. It serves as the bioisosteric indole precursor to 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) , a well-characterized inhibitor of Human Cytomegalovirus (HCMV).

While the free aldehyde itself exhibits modest antimicrobial properties, its critical value lies in its role as a "hydrogen-bond accepting" scaffold. When glycosylated, the resulting nucleoside analogs (e.g., FTCRI ) exhibit nanomolar potency against HCMV (IC₅₀ ≈ 0.23 µM) with a mechanism of action distinct from traditional DNA polymerase inhibitors (like Ganciclovir), likely targeting the viral terminase complex (UL56/UL89).

Chemical Profile & Pharmacophore Logic

Structural Significance

The compound features a highly substituted indole core.[1] The specific chlorination pattern at positions 2, 5, and 6 is non-trivial; it creates a lipophilic, electron-deficient ring system that mimics the 2,5,6-trichlorobenzimidazole moiety found in potent antivirals.

  • C3-Formyl Group: Acts as a critical hydrogen bond acceptor.[2] Structure-Activity Relationship (SAR) studies confirm that replacing this group with non-accepting moieties (e.g., methyl) abolishes antiviral activity.

  • 2,5,6-Trichloro Motif: Essential for binding affinity within the hydrophobic pocket of the viral target protein.

Bioisosterism: Indole vs. Benzimidazole

TCIC was developed to overcome the metabolic instability of benzimidazole nucleosides. The glycosidic bond in benzimidazole ribonucleosides is susceptible to enzymatic cleavage. The indole counterpart (TCIC-derived nucleosides) offers a more stable C-N glycosidic linkage while retaining the necessary geometry for viral inhibition.

Pharmacology & Mechanism of Action

Target: HCMV Terminase Complex (Putative)

Unlike Maribavir (which inhibits UL97 kinase) or Ganciclovir (which inhibits UL54 DNA polymerase), TCIC-derived nucleosides are believed to inhibit the HCMV Terminase Complex (UL56/UL89) . This complex is responsible for cleaving and packaging viral DNA into the capsid.

  • Evidence: Cross-resistance studies show that viral strains resistant to TCRB (benzimidazole) are also resistant to TCIC-derived indoles, suggesting a shared mechanism.

  • Selectivity: These compounds show high selectivity for HCMV over HSV-1 (Herpes Simplex Virus), indicating a specific interaction with the cytomegalovirus maturation machinery.

Key Active Derivative: FTCRI

The most biologically significant derivative synthesized from TCIC is 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI) .[2]

Comparative Potency Data
CompoundTarget VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
FTCRI (Indole Nucleoside)HCMV (AD169)0.23 >100>434
CTCRI (3-Cyano Analog)HCMV (AD169)0.45>100>222
TCRB (Benzimidazole Ref)HCMV (AD169)2.90>100~34
Ganciclovir (Standard)HCMV (AD169)2-5>100~20-50

Note: FTCRI demonstrates superior potency compared to the parent benzimidazole TCRB.

Mechanism Visualization

The following diagram illustrates the synthesis of the active nucleoside and its interference with the viral replication cycle.

G TCIC 2,5,6-Trichloro-1H- indole-3-carbaldehyde (Precursor) Glycosylation N-Glycosylation (NaH, Chlorosugar) TCIC->Glycosylation FTCRI FTCRI (Active Nucleoside) Glycosylation->FTCRI Terminase Terminase Complex (UL56/UL89) FTCRI->Terminase INHIBITION (Allosteric Binding) Viral_Entry HCMV Entry & DNA Replication Concatemers Viral DNA Concatemers Viral_Entry->Concatemers Concatemers->Terminase Cleavage DNA Cleavage & Packaging Terminase->Cleavage Normal Function Release Infectious Virion Release Cleavage->Release

Caption: Synthesis of the active nucleoside FTCRI from the aldehyde precursor and its subsequent inhibition of the HCMV Terminase complex, preventing viral DNA packaging.

Experimental Protocols

Protocol A: Synthesis of FTCRI from TCIC

Objective: Convert the aldehyde scaffold into the bioactive ribonucleoside.

  • Preparation: Dissolve 2,5,6-trichloro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C under Argon atmosphere. Stir for 30 minutes until H₂ evolution ceases.

  • Glycosylation: Add 1-chloro-2,3,5-tri-O-benzyl-α-D-ribofuranose (1.2 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Deprotection:

    • Isolate the benzylated intermediate via silica gel chromatography.

    • Debenzylate using Boron Trichloride (BCl₃) in dichloromethane (DCM) at -78°C to yield the free nucleoside FTCRI .

  • Validation: Confirm structure via ¹H-NMR (look for anomeric proton doublet at δ 6.0-6.5 ppm) and Mass Spectrometry.

Protocol B: HCMV Plaque Reduction Assay

Objective: Quantify the antiviral activity (IC₅₀) of the synthesized derivative.

  • Cell Culture: Seed Human Foreskin Fibroblasts (HFF) in 24-well plates (1 x 10⁵ cells/well). Incubate until confluent monolayers form.

  • Infection: Aspirate media and infect monolayers with HCMV (Strain AD169 or Towne) at a Multiplicity of Infection (MOI) of 0.01 PFU/cell. Adsorb for 1 hour at 37°C.

  • Treatment: Remove inoculum. Add overlay medium (MEM + 0.5% methylcellulose) containing serial dilutions of the test compound (0.01 µM to 100 µM).

    • Control: DMSO vehicle only.

    • Positive Control: Ganciclovir.[3]

  • Incubation: Incubate for 7-10 days at 37°C / 5% CO₂.

  • Staining: Fix cells with 10% formalin and stain with 0.05% Crystal Violet.

  • Analysis: Count viral plaques using a stereomicroscope.

    • Calculation: IC₅₀ = Concentration inhibiting plaque formation by 50% (determined via non-linear regression).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Handling: The trichloro-substitution increases lipophilicity, facilitating skin absorption. Handle with nitrile gloves in a fume hood.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding carboxylic acid (which is biologically inactive for this specific application).

References

  • Williams, J. D., et al. (2004).[4] "Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives." Journal of Medicinal Chemistry.

  • Chen, J. J., et al. (2004).[4] "Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides." Journal of Medicinal Chemistry.

  • Townsend, L. B., et al. (1995). "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.

  • Biron, K. K., et al. (2002). "Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole L-Riboside with a Unique Mode of Action." Antimicrobial Agents and Chemotherapy.

  • Gudmundsson, K. S., et al. (2007). "Synthesis and Antiviral Activity of Imidazo[4,5-b]pyridine Nucleosides as Isosteres of Benzimidazole Nucleosides." Nucleosides, Nucleotides and Nucleic Acids.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction and Strategic Rationale The functionalization of halogenated indoles is a critical pathway in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Strategic Rationale

The functionalization of halogenated indoles is a critical pathway in the development of antiviral therapeutics. Specifically, 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9)[1] serves as a vital precursor for the synthesis of complex indole nucleoside derivatives, which have demonstrated significant efficacy against human cytomegalovirus (HCMV) and other viral targets[2][3].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as a highly orchestrated electrophilic aromatic substitution. The presence of three electron-withdrawing chlorine atoms at the 2, 5, and 6 positions significantly deactivates the indole core compared to an unsubstituted analog. However, the inherent π-electron density directed by the pyrrole nitrogen still renders the C3 position the most nucleophilic site. To successfully formylate this deactivated system, a highly reactive electrophile is required. The Vilsmeier-Haack reaction is the most robust and regioselective method for this transformation, utilizing a chloroiminium ion to force the C3-carbon-carbon bond formation.

Mechanistic Pathway and Workflow

The Vilsmeier-Haack formylation relies on the generation of a highly electrophilic intermediate. N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl


) to form the Vilsmeier reagent (N,N-dimethylchloromethyleneammonium chloride). The electron-rich C3 position of the 2,5,6-trichloroindole attacks this electrophile, forming an iminium intermediate. Subsequent alkaline hydrolysis cleaves the iminium species to yield the final 3-carbaldehyde product[1][4].

G DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0°C, Stirring POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Dropwise Addition Intermediate C3-Iminium Intermediate Vilsmeier->Intermediate Indole 2,5,6-Trichloro-1H-indole (Precursor) Indole->Intermediate Electrophilic Attack Hydrolysis Alkaline Hydrolysis (Ice / NaOH) Intermediate->Hydrolysis Heat, then Quench Product 2,5,6-Trichloro-1H-indole- 3-carbaldehyde Hydrolysis->Product Precipitation & Filtration

Vilsmeier-Haack formylation workflow for 2,5,6-trichloro-1H-indole-3-carbaldehyde.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry must account for the deactivated nature of the trichloroindole precursor. A slight excess of the Vilsmeier reagent is necessary to drive the reaction to completion.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsFunction
2,5,6-Trichloro-1H-indole220.481.0Starting Material
Phosphorus Oxychloride (POCl

)
153.331.5Activating Agent
N,N-Dimethylformamide (DMF)73.09ExcessSolvent / Reactant
Sodium Hydroxide (NaOH, 2M)40.00As neededHydrolysis / Neutralization
2,5,6-Trichloro-1H-indole-3-carbaldehyde 248.49 Theoretical Yield Target Product [1][5]

Experimental Protocol

Caution: POCl


 is highly corrosive and reacts violently with water. All steps involving POCl

must be conducted in a thoroughly dry environment under an inert atmosphere (Argon or N

) within a fume hood.
Phase 1: Generation of the Vilsmeier Reagent
  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Solvent Charging: Add anhydrous DMF (10 mL per gram of indole substrate) to the flask. Cool the system to 0 °C using an ice-water bath.

  • Electrophile Activation: Charge the addition funnel with POCl

    
     (1.5 eq). Begin dropwise addition of POCl
    
    
    
    into the stirring DMF over 30 minutes.
    • Causality Note: The reaction between DMF and POCl

      
       is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the forming chloroiminium ion and suppresses the formation of dimethylamine byproducts.
      
  • Maturation: Allow the pale-yellow complex to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Phase 2: Substrate Addition and Formylation
  • Precursor Introduction: Dissolve 2,5,6-trichloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature, then gradually heat to 40–50 °C for 2 to 4 hours.

    • Causality Note: The electron-withdrawing chlorines at positions 2, 5, and 6 reduce the nucleophilicity of the indole. Mild heating is required to overcome the activation energy barrier for the electrophilic attack at C3.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1 v/v). The starting material spot should disappear, replaced by a lower-R

    
     intermediate spot.
    
Phase 3: Hydrolysis and Isolation
  • Quenching: Once the reaction is deemed complete via TLC, cool the mixture back to 0 °C. Carefully pour the reaction mixture over crushed ice to quench the unreacted POCl

    
    .
    
  • Alkaline Hydrolysis: Slowly add a 2M NaOH aqueous solution to the vigorously stirring mixture until the pH reaches 7.0–8.0.

    • Causality Note: The iminium intermediate is stable under acidic conditions. Neutralization/mild basification is strictly required to drive the hydrolysis of the iminium bond, liberating the free aldehyde and precipitating the product[2].

  • Isolation: Heat the neutralized suspension briefly to 60 °C for 15 minutes to ensure complete hydrolysis, then cool to room temperature. Filter the resulting precipitate under a vacuum.

  • Purification: Wash the filter cake thoroughly with cold distilled water to remove residual DMF and inorganic salts. Recrystallize the crude powder from ethanol to yield pure 2,5,6-trichloro-1H-indole-3-carbaldehyde as a solid[1].

References

  • Williams, J. D., Chen, J. J., Drach, J. C., & Townsend, L. B. (2004). "Synthesis and antiviral activity of 3-formyl- and 3-Cyano-2,5,6-trichloroindole nucleoside derivatives". Journal of Medicinal Chemistry, 47(23), 5766–5772. Available at:[Link]

  • PubChemLite. "2,5,6-trichloro-1h-indole-3-carbaldehyde (C9H4Cl3NO)". University of Luxembourg. Available at:[Link]

  • Reagent Database. "2,5,6-TRICHLORO-1H-INDOLE-3-CARBALDEHYDE CAS 800400-47-9". Life Science Database. Available at:[Link]

Sources

Application

Application Note: 2,5,6-Trichloro-1H-indole-3-carbaldehyde in Antiviral Nucleoside Synthesis

This guide outlines the strategic application of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS 800400-47-9), a specialized heterocyclic building block critical in the development of antiviral nucleoside analogs, particul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS 800400-47-9), a specialized heterocyclic building block critical in the development of antiviral nucleoside analogs, particularly for Human Cytomegalovirus (HCMV).

Executive Summary & Chemical Profile

2,5,6-Trichloro-1H-indole-3-carbaldehyde represents a "privileged scaffold" in medicinal chemistry. It serves as the direct precursor to a class of polychlorinated indole nucleosides (such as FTCRI ) that function as powerful, non-nucleoside inhibitors of viral DNA replication. Unlike standard indoles, the 2,5,6-trichloro substitution pattern imparts specific lipophilicity and steric properties that enhance binding to viral kinase domains (e.g., UL97 in HCMV) while modulating metabolic stability.

Chemical Profile
PropertySpecification
IUPAC Name 2,5,6-Trichloro-1H-indole-3-carbaldehyde
CAS Number 800400-47-9
Molecular Formula C₉H₄Cl₃NO
Molecular Weight 248.49 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in DCM.
Key Reactivity C-3 Formyl (electrophilic), N-1 (nucleophilic), C-2/5/6 (halogenated core).

Core Synthesis Protocols

The following protocols describe the generation of the aldehyde from the parent indole and its subsequent conversion into bioactive nucleoside analogs.

Protocol A: Vilsmeier-Haack Formylation

Objective: Selective introduction of the formyl group at the C-3 position of 2,5,6-trichloroindole.

Mechanism: The electron-rich indole ring attacks the chloroiminium ion (Vilsmeier reagent) generated in situ. The 2,5,6-trichloro substitution deactivates the ring slightly compared to unsubstituted indole, requiring controlled thermal conditions.

Reagents:

  • Starting Material: 2,5,6-Trichloroindole (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5-10 volumes)

  • Quench: Ice/Water, 10% NaOH or Sodium Acetate.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (0.5 M concentration relative to indole) to 0–5 °C.

  • Vilsmeier Complex: Add POCl₃ dropwise over 15 minutes. Stir at 0 °C for 30 minutes to form the white/yellow chloroiminium salt precipitate.

  • Addition: Dissolve 2,5,6-trichloroindole in a minimum amount of DMF and add dropwise to the complex.

  • Reaction: Warm the mixture to 80–90 °C and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the indole.

    • Note: The electron-withdrawing chlorines may slow the reaction; if incomplete, increase temperature to 100 °C cautiously.

  • Hydrolysis: Cool to room temperature. Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

  • Basification: Adjust pH to 8–9 using 10% NaOH or saturated Sodium Acetate solution. The aldehyde will precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water, and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.

Protocol B: N-1 Glycosylation (Sodium Salt Method)

Objective: Coupling the aldehyde with a sugar moiety to synthesize antiviral nucleosides (e.g., FTCRI).

Rationale: Direct glycosylation of the electron-deficient trichloroindole requires generation of the potent indole anion.

Reagents:

  • Substrate: 2,5,6-Trichloro-1H-indole-3-carbaldehyde

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Glycosyl Donor: 1-Chloro-2,3,5-tri-O-benzyl-α-D-ribofuranose (or similar protected chlorosugar)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Anion Formation: Suspend NaH in anhydrous MeCN under Argon. Add the indole-3-carbaldehyde solution (in MeCN/DMF) dropwise at room temperature. Stir for 30–45 minutes until gas evolution ceases and the solution becomes clear (formation of the sodium salt).

  • Coupling: Cool to 0 °C. Add the protected chlorosugar (dissolved in MeCN) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Gradient: Hexane -> EtOAc).

    • Critical Check: Verify the N-1 vs. O-glycosylation (rare for indoles but possible) and the

      
      -anomeric configuration using 1H NMR (anomeric proton coupling constant).
      

Downstream Applications & Functionalization

The 3-formyl group is a versatile handle for generating diverse pharmacophores.

Application 1: Synthesis of Antiviral Oximes and Hydrazones

Derivatives such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole-3-carboxaldehyde oxime have shown potent activity against HCMV, often exceeding the parent aldehyde in selectivity.[1]

  • Reaction: Condensation with Hydroxylamine HCl or Hydrazine hydrate.

  • Conditions: Ethanol/Pyridine reflux (2–4 hours).

  • Significance: The oxime moiety provides an additional hydrogen bond donor/acceptor site, critical for interaction with the viral UL97 kinase ATP-binding pocket.

Application 2: Heterocycle Formation (Knoevenagel Condensation)

The aldehyde reacts with active methylene compounds (e.g., malononitrile, barbituric acid) to form extended conjugated systems.

  • Protocol: Aldehyde + Malononitrile + cat. Piperidine in Ethanol.[2]

  • Product: 3-(2,2-dicyanovinyl)-2,5,6-trichloroindole.

  • Use Case: These "push-pull" alkenes are screened for antiproliferative (anticancer) activity.

Visual Workflows

Reaction Scheme: Synthesis of Antiviral Nucleoside FTCRI

G Indole 2,5,6-Trichloroindole (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Indole->Vilsmeier Aldehyde 2,5,6-Trichloro- indole-3-carbaldehyde Vilsmeier->Aldehyde 80-90°C, 85% Yield Glycosylation N-Glycosylation (NaH / Chlorosugar) Aldehyde->Glycosylation ProtectedNucl Protected Nucleoside Glycosylation->ProtectedNucl Regioselective N-1 Deprotection Deprotection (BCl3 or NaOMe) ProtectedNucl->Deprotection FTCRI FTCRI (Antiviral) Active Nucleoside Deprotection->FTCRI Final Drug Candidate

Caption: Synthetic pathway from the trichloroindole core to the bioactive nucleoside FTCRI.

Functionalization Logic

Logic Center 2,5,6-Trichloro-1H-indole-3-carbaldehyde Path1 Oxime Formation (NH2OH·HCl) Center->Path1 Path2 Knoevenagel Condensation (Malononitrile) Center->Path2 Path3 Reductive Amination (Amines + NaBH4) Center->Path3 Result1 Antiviral Oxime (High HCMV Selectivity) Path1->Result1 Result2 Vinyl Nitriles (Anticancer Screening) Path2->Result2 Result3 Indole Alkaloid Mimics (CNS Activity) Path3->Result3

Caption: Divergent synthesis applications starting from the aldehyde scaffold.

References

  • Williams, J. D., et al. (2004).[1][3] "Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides." Journal of Medicinal Chemistry, 47(23), 5753–5765.[3]

  • Townsend, L. B., & Drach, J. C. (2004).[1][3] "Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives." Journal of Medicinal Chemistry, 47(23), 5766–5772.[1]

  • Chen, J. J., et al. (2000). "Synthesis and antiviral evaluation of trisubstituted indole N-nucleosides as analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB)." Journal of Medicinal Chemistry, 43(12), 2449–2456.

  • Suzdalev, K. F., et al. (2014).[4] "Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids." Heterocycles.

Sources

Method

Application Note: 2,5,6-Trichloro-1H-indole-3-carbaldehyde as a Strategic Intermediate in Antiviral Drug Discovery

Executive Summary 2,5,6-Trichloro-1H-indole-3-carbaldehyde (TCIC) is a highly specialized, polyhalogenated heterocyclic building block utilized extensively in the design and synthesis of antiviral nucleoside analogs. Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5,6-Trichloro-1H-indole-3-carbaldehyde (TCIC) is a highly specialized, polyhalogenated heterocyclic building block utilized extensively in the design and synthesis of antiviral nucleoside analogs. Specifically, it serves as the critical nucleobase precursor for human cytomegalovirus (HCMV) terminase inhibitors, such as 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI) and its 3-cyano homologue (CTCRI) [1].

This application note provides researchers and drug development professionals with a comprehensive guide to the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing TCIC in advanced medicinal chemistry workflows.

Physicochemical Profiling & Structural Rationale

The unique substitution pattern of TCIC is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization [2]. The chlorine atoms at the 5- and 6-positions are designed to mimic the spatial and electronic properties of the benzimidazole core found in early-generation antivirals like TCRB. The chlorine at the 2-position restricts the rotation of the N-glycosidic bond in downstream nucleosides, locking the molecule into an active conformation while preventing metabolic degradation. The 3-carbaldehyde group provides a versatile synthetic handle for further derivatization (e.g., into oximes, hydrazones, or nitriles) [3].

Table 1: Physicochemical Properties of TCIC
PropertyValue / Description
Chemical Name 2,5,6-Trichloro-1H-indole-3-carbaldehyde
CAS Registry Number 800400-47-9 [4]
Molecular Formula C9H4Cl3NO
Molecular Weight 248.49 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMF, DMSO, and hot Acetonitrile
Reactivity Profile Electrophilic at the formyl carbon; Nucleophilic at N-1 (upon deprotonation or silylation)

Mechanistic Workflow & Visualization

The transformation of simple trichloroindoles into complex antiviral nucleosides requires a highly controlled sequence of electrophilic aromatic substitution, silyl-Hilbert-Johnson (Vorbrüggen) glycosylation, and functional group interconversion.

SyntheticWorkflow A 2,5,6-Trichloroindole (Starting Material) B Vilsmeier-Haack (POCl3 / DMF) A->B C TCIC (Key Intermediate) B->C C-3 Formylation D Vorbrüggen Glycosylation (BSA / TMSOTf) C->D E FTCRI / CTCRI (Antiviral Nucleosides) D->E N-1 Ribosylation

Synthetic workflow from 2,5,6-trichloroindole to antiviral nucleosides via TCIC.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each reagent choice is explicitly stated to ensure reproducible scale-up.

Protocol 1: Synthesis of TCIC via Vilsmeier-Haack Formylation

Objective: Regioselective introduction of a formyl group at the C-3 position of 2,5,6-trichloroindole.

Mechanistic Causality: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent (a highly electrophilic chloroiminium ion). The electron-rich C-3 position of the indole attacks this intermediate. Subsequent aqueous basic hydrolysis converts the resulting iminium salt into the target aldehyde[5].

  • Preparation of the Vilsmeier Reagent:

    • Purge a dry, 250 mL round-bottom flask with Argon. Add anhydrous DMF (10.0 mL) and cool to 0 °C using an ice-water bath.

    • Self-Validation Step: Ensure the system is strictly anhydrous; moisture will prematurely hydrolyze the chloroiminium ion.

    • Dropwise, add POCl₃ (1.2 equivalents) over 15 minutes. Stir for an additional 30 minutes at 0 °C until a pale yellow complex forms.

  • Electrophilic Aromatic Substitution:

    • Dissolve 2,5,6-trichloroindole (1.0 eq, 10 mmol) in anhydrous DMF (5.0 mL).

    • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

    • Remove the ice bath and heat the reaction mixture to 40 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material validates the completion of the substitution phase.

  • Hydrolysis and Isolation:

    • Pour the reaction mixture over crushed ice (100 g) to quench unreacted POCl₃.

    • Slowly add 2M NaOH (aq) until the solution reaches pH 8-9. Causality: The alkaline environment is mandatory to hydrolyze the intermediate iminium salt to the carbaldehyde.

    • Stir for 1 hour at room temperature. Filter the resulting pale yellow precipitate (TCIC), wash with cold distilled water (3 × 20 mL), and dry under high vacuum.

Protocol 2: Vorbrüggen Glycosylation of TCIC

Objective: Coupling of TCIC with a protected ribofuranose to yield the β-nucleoside (FTCRI precursor).

Mechanistic Causality: TCIC is poorly nucleophilic due to the electron-withdrawing halogens and formyl group. N,O-Bis(trimethylsilyl)acetamide (BSA) is used to transiently silylate the N-1 position, significantly enhancing its nucleophilicity. TMSOTf acts as a Lewis acid to generate an oxocarbenium ion from the protected ribose. The 2-O-acyl group on the ribose directs the incoming silylated indole to the β-face via neighboring group participation [1].

  • Silylation:

    • Suspend TCIC (1.0 eq) in anhydrous Acetonitrile (MeCN) under Argon.

    • Add BSA (2.5 eq). Stir at room temperature for 30 minutes until the solution becomes completely clear. Self-Validation Step: The transition from a suspension to a clear solution confirms complete silylation.

  • Glycosylation:

    • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) to the clear solution.

    • Cool to 0 °C and add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.

    • Heat the mixture to 60 °C for 4 hours.

  • Quenching & Purification:

    • Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).

    • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the protected nucleoside.

Biological Application & Quantitative Data

Derivatives synthesized from TCIC are potent inhibitors of the HCMV terminase complex, specifically targeting the UL89 endonuclease subunit. This mechanism bypasses the viral DNA polymerase, making these compounds highly effective against viral strains resistant to traditional drugs like Ganciclovir [6].

Mechanism A TCIC-Derived Nucleosides (e.g., CTCRI / FTCRI) B HCMV Terminase Complex (UL89 Subunit) A->B Binds to endonuclease active site C Inhibition of ATP-dependent DNA Cleavage B->C Disrupts catalytic function D Blockade of Viral DNA Packaging C->D Prevents capsid maturation

Mechanism of action of TCIC-derived nucleosides targeting the HCMV terminase complex.
Table 2: Comparative Antiviral Activity of TCIC Derivatives

Data reflects in vitro assays against HCMV (Towne strain) in human foreskin fibroblasts (HFF).

CompoundSubstitution at C-3HCMV IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index
FTCRI Formyl (-CHO)2.5> 100> 40
CTCRI Cyano (-CN)0.30> 100> 333
TCRB (Reference)Benzimidazole Core2.9120~ 41

Note: The conversion of the 3-carbaldehyde (FTCRI) to the 3-carbonitrile (CTCRI) via an oxime intermediate yields a nearly 10-fold increase in antiviral potency [1].

References

  • Williams, J. D., Chen, J. J., Drach, J. C., & Townsend, L. B. (2004). Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. Journal of Medicinal Chemistry, 47(23), 5766–5772. Available at:[Link]

  • Borysko, K. Z., et al. (2004). A series of trichlorinated indole nucleosides has been synthesized and tested for activity against human cytomegalovirus. ResearchGate. Available at:[Link]

  • Dixit, A., et al. (2020). Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo[1, 2-c]quinazolin-12-yl)methylene)benzenamines. ResearchGate. Available at:[Link]

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Topics in Heterocyclic Chemistry, Volume 26. Available at:[Link]

  • NIH National Library of Medicine. (2018). Structure-Driven Discovery of α,γ-Diketoacid Inhibitors Against UL89 Herpesvirus Terminase. PubMed Central. Available at:[Link]

Application

Application Note: Advanced Derivatization Strategies for 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Executive Summary 2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a highly functionalized, polyhalogenated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a highly functionalized, polyhalogenated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, marine alkaloid analogs, and kinase inhibitors[1]. The presence of three electron-withdrawing chlorine atoms significantly alters the electronic landscape of the indole core compared to its unsubstituted counterparts. This application note provides a comprehensive, mechanistically grounded guide to the tri-axial derivatization of this scaffold, focusing on N1-alkylation, C3-condensation, and transition-metal-catalyzed cross-coupling at the chlorinated positions.

Physicochemical & Electronic Profiling

To successfully derivatize 2,5,6-trichloro-1H-indole-3-carbaldehyde, one must first understand the causality of its reactivity:

  • Increased N-H Acidity: The inductive electron-withdrawing effect of the C2, C5, and C6 chlorines depletes electron density from the pyrrole ring. This significantly lowers the pKa of the N1-proton, allowing for N-alkylation under milder basic conditions (e.g., K₂CO₃) than typically required for standard indoles[2].

  • Hyper-Electrophilic C3-Carbonyl: The formyl group at C3 is highly activated. The electron-deficient nature of the trichloro-indole core prevents the nitrogen lone pair from efficiently delocalizing into the carbonyl oxygen. Consequently, the C3-aldehyde is exceptionally susceptible to nucleophilic attack, accelerating Knoevenagel condensations and Schiff base formations[3][4].

  • Differential C-Cl Activation: The molecule possesses three potential sites for cross-coupling. The C2-chlorine is the most activated toward oxidative addition by palladium due to its proximity to the heteroatom, followed by C5 and C6. However, chloroindoles are known to coordinate with and poison palladium catalysts, necessitating specific ligand choices (e.g., SSPhos) or elevated catalyst loadings[5][6].

Reactivity Center 2,5,6-Trichloro-1H-indole- 3-carbaldehyde N_Alk N1-Functionalization (Base, Electrophile) Center->N_Alk Enhanced N-H Acidity C3_Cond C3-Condensation (Knoevenagel / Oxime) Center->C3_Cond Hyper-electrophilic CHO Pd_Couple C2/C5/C6 Cross-Coupling (Suzuki-Miyaura / Finkelstein) Center->Pd_Couple Activated C-Cl Bonds

Fig 1. Tri-axial derivatization pathways governed by the electronic effects of the trichloro-indole core.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes specific visual cues and in-process controls (IPCs) to ensure the researcher can verify the reaction's success in real-time.

Workflow Step1 1. Substrate Preparation Dissolution & Degassing Step2 2. Reagent Activation Base / Catalyst Addition Step1->Step2 Step3 3. Kinetic Phase Targeted Heating & TLC Monitoring Step2->Step3 Step4 4. Quench & Isolation Precipitation or Phase Separation Step3->Step4 Step5 5. Validation LC-MS / NMR Confirmation Step4->Step5

Fig 2. Universal step-by-step workflow for the derivatization of indole-3-carbaldehydes.

Protocol A: Mild N1-Alkylation

Causality: Due to the electron-withdrawing chlorines, strong bases like NaH are unnecessary and may cause side reactions. Mild bases like K₂CO₃ in a polar aprotic solvent are optimal[2].

  • Preparation: In an oven-dried round-bottom flask, dissolve 2,5,6-trichloro-1H-indole-3-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add anhydrous K₂CO₃ (2.0 eq). Self-Validation Cue: The suspension will turn slightly deeper yellow as the indolide anion forms. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add the alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.5 eq).

  • Kinetic Phase: Heat the mixture to 60 °C for 4–6 hours. Monitor via TLC (DCM/MeOH 20:1). The product spot will run significantly higher (higher Rf) than the starting material due to the loss of the polar N-H hydrogen bond.

  • Quench & Isolation: Pour the mixture into ice-cold distilled water (25 mL). Self-Validation Cue: A heavy precipitate should form immediately. Filter the solid, wash with cold water, and dry under a vacuum.

Protocol B: C3-Knoevenagel Condensation

Causality: The highly electrophilic aldehyde reacts rapidly with active methylene compounds (e.g., malononitrile). A catalytic amount of a secondary amine (piperidine) is sufficient to generate the carbanion nucleophile[3][4].

  • Preparation: Dissolve the indole substrate (1.0 eq, 1.0 mmol) and malononitrile (1.1 eq, 1.1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2–3 drops of piperidine (approx. 0.1 eq).

  • Kinetic Phase: Stir at room temperature. Self-Validation Cue: Because the resulting 3-(2,5,6-trichloro-1H-indol-3-yl)acrylonitrile product has extended conjugation and lower solubility in ethanol, a bright yellow/orange precipitate will typically begin to crash out of the solution within 30–60 minutes[3].

  • Isolation: Once TLC confirms the consumption of the aldehyde, cool the flask in an ice bath for 15 minutes to maximize precipitation. Filter the solid and wash with ice-cold ethanol.

Protocol C: Aqueous Suzuki-Miyaura Cross-Coupling (C2-Selective)

Causality: Polychlorinated indoles can poison standard Pd(PPh₃)₄ catalysts[6]. Utilizing a water-soluble palladium salt (Na₂PdCl₄) with an electron-rich, sterically bulky ligand like SSPhos in aqueous-aerobic conditions overcomes this barrier and allows for selective coupling at the highly activated C2 position[5].

  • Preparation: In a reaction vial, combine the indole substrate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent System: Add a degassed mixture of Water:Acetonitrile (4:1 v/v). The starting material will form a suspension.

  • Catalyst Addition: Add Na₂PdCl₄ (5 mol%) and SSPhos (10 mol%).

  • Kinetic Phase: Stir the mixture at 37 °C to 50 °C for 18–36 hours. Self-Validation Cue: As the reaction progresses, the suspension will change character and color (often darkening to grey/black as trace Pd(0) precipitates).

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography. (Note: For highly recalcitrant substrates, a pre-step Finkelstein halide exchange using KI and TFA can convert the C2-chloro to a C2-iodo group, vastly accelerating subsequent Pd-coupling[7]).

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative parameters for the derivatization of 2,5,6-trichloro-1H-indole-3-carbaldehyde based on mechanistic analogs in the literature[2][3][5].

Derivatization PathwayReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Primary IPC Method
N1-Methylation MeI, K₂CO₃DMF604 - 680 - 88%TLC (Rf increase)
N1-Benzylation BnBr, K₂CO₃CH₃CN/DMF8012 - 1675 - 80%TLC (Rf increase)
C3-Knoevenagel Malononitrile, PiperidineEthanol25 (RT)1 - 385 - 95%Visual (Precipitation)
C3-Oxime Formation NH₂OH·HCl, NaOHTHF/EtOH0 to 252 - 470 - 85%LC-MS (Mass shift)
C2-Suzuki Coupling Ar-B(OH)₂, Na₂PdCl₄, SSPhosH₂O/CH₃CN37 - 5018 - 3660 - 75%LC-MS (Halogen isotope pattern change)

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized derivatives, rigorous analytical validation is required:

  • Mass Spectrometry (LC-MS): The starting material (C₉H₄Cl₃NO) has a monoisotopic mass of 246.93 Da[8]. The presence of three chlorine atoms yields a highly distinct M, M+2, M+4, M+6 isotope pattern (approximate ratio 27:27:9:1).

    • QC Check: In cross-coupling reactions (Protocol C), the loss of one chlorine atom will shift the isotope pattern to a di-chloro signature (M, M+2, M+4 at 9:6:1), providing instant confirmation of mono-substitution.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: The starting material exhibits a characteristic, highly deshielded aldehyde proton singlet near

      
       9.9–10.2 ppm, and a broad N-H singlet near 
      
      
      
      12.0–12.5 ppm.
    • QC Check: Successful N-alkylation (Protocol A) is confirmed by the complete disappearance of the N-H peak and the appearance of the alkyl protons (e.g., N-CH₃ singlet near

      
       3.8 ppm). Successful Knoevenagel condensation (Protocol B) is confirmed by the disappearance of the aldehyde proton and the appearance of a vinylic proton singlet.
      

References

  • PubChemLite. "2,5,6-trichloro-1h-indole-3-carbaldehyde - Structural Information and Properties." University of Luxembourg. Available at: [Link]

  • Reagent Database. "2,5,6-TRICHLORO-1H-INDOLE-3-CARBALDEHYDE CAS 800400-47-9." Life Science Database. Available at: [Link]

  • Organic Chemistry Frontiers. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." Royal Society of Chemistry, 2021. Available at: [Link]

  • National Science Foundation (NSF) / JACS. "Combined Experimental and Computational Mechanistic Investigation of the Palladium Catalyzed Decarboxylative Cross-Coupling." ACS Publications. Available at: [Link]

  • Organic Letters. "Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions." American Chemical Society, 2025. Available at: [Link]

  • ResearchGate. "Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives." ResearchGate, 2025. Available at:[Link]

  • MDPI. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives." Molecules, 2021. Available at: [Link]

Sources

Method

Technical Guide: Amination &amp; Condensation Protocols for 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Introduction & Strategic Significance 2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a privileged scaffold in medicinal chemistry, particularly in the development of non-nucleoside antivirals. Unlike the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a privileged scaffold in medicinal chemistry, particularly in the development of non-nucleoside antivirals. Unlike the unsubstituted indole-3-carbaldehyde, the 2,5,6-trichloro motif imparts specific electronic and steric properties that significantly enhance biological activity, most notably against Human Cytomegalovirus (HCMV) .

The presence of electron-withdrawing chlorine atoms at the 2, 5, and 6 positions modulates the reactivity of the C-3 formyl group and increases the acidity of the indole N-H. This guide details the reaction of this aldehyde with amines to generate Schiff bases (imines) , hydrazones , and reductive amination products , which are critical intermediates for synthesizing kinase inhibitors and viral DNA terminase complex inhibitors.

Key Applications
  • Antiviral Drug Discovery: Precursor to analogs of Maribavir and TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) related compounds.[1]

  • Kinase Inhibition: Synthesis of 3-substituted indoles targeting serine/threonine kinases.

  • Fluorescent Probes: Construction of conjugated systems for cellular imaging.

Chemical Mechanism & Reactivity Profile

The reaction of 2,5,6-trichloro-1H-indole-3-carbaldehyde with amines follows a nucleophilic addition-elimination pathway.

Electronic Influence of Chlorine Substituents
  • Increased Electrophilicity: The chlorine atoms (Inductive effect: -I) at positions 5 and 6 pull electron density from the benzene ring, which communicates with the pyrrole ring. The C-2 chlorine further withdraws density. This makes the C-3 carbonyl carbon significantly more electrophilic than in unsubstituted indole-3-carbaldehyde, accelerating nucleophilic attack by amines.

  • N-H Acidity: The electron-deficient ring system renders the N-1 proton more acidic (

    
     approx. 12-13 vs. 17 for indole). Bases used in the reaction must be carefully selected to avoid unintended deprotonation/alkylation at N-1 if that is not the desired pathway.
    
Reaction Pathway Visualization

ReactionPathway Aldehyde 2,5,6-Trichloro-1H- indole-3-carbaldehyde Hemiaminal Carbinolamine Intermediate Aldehyde->Hemiaminal + Amine, H+ (cat) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H2O (Dehydration) AmineProduct Secondary Amine (Reductive Amination) Imine->AmineProduct + NaBH4/NaBH3CN (Reduction)

Caption: Mechanistic pathway from aldehyde condensation to imine formation and optional reduction.

Experimental Protocols

Protocol A: Schiff Base Condensation (General)

Target: Synthesis of imines, hydrazones, or thiosemicarbazones. Scale: 1.0 mmol (approx. 248 mg of aldehyde).

Reagents & Materials
  • Substrate: 2,5,6-Trichloro-1H-indole-3-carbaldehyde (1.0 eq).

  • Nucleophile: Primary amine, hydrazine, or thiosemicarbazide (1.0 – 1.2 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops).

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2,5,6-trichloro-1H-indole-3-carbaldehyde in 15 mL of absolute ethanol.

    • Note: The trichloro analog is less soluble than unsubstituted indole; mild heating (40°C) may be required for complete dissolution.

  • Addition: Add the amine (1.1 eq) dropwise (if liquid) or portion-wise (if solid).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Mechanism:[2][3][4] Protonation of the carbonyl oxygen activates it for nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 3:1). The aldehyde typically appears at

      
      ; the imine product will usually be more polar or non-polar depending on the amine R-group, but often precipitates.
      
  • Isolation:

    • If precipitate forms: Cool to room temperature, then chill in an ice bath for 30 minutes. Filter the solid under vacuum.[5] Wash with cold ethanol (2 x 5 mL).

    • If no precipitate: Evaporate solvent to 20% volume under reduced pressure. Pour the residue into crushed ice (50 g) with vigorous stirring to induce precipitation.

  • Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures.

Protocol B: Reductive Amination

Target: Synthesis of 3-(aminomethyl)-2,5,6-trichloroindoles. Reagents: Sodium Borohydride (


) or Sodium Triacetoxyborohydride (

).
Step-by-Step Methodology
  • Imine Formation: Follow Protocol A (Steps 1–4), but do not isolate the imine. Ensure the reaction is dry (use anhydrous MeOH).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (

      
      , 2.0 eq) portion-wise over 15 minutes.
      
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Stirring: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quenching: Quench carefully with water (5 mL) or saturated

    
     solution.
    
  • Extraction: Evaporate the alcohol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Workup: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Data Analysis & Characterization

Expected Spectroscopic Signatures

When characterizing the reaction products, look for these diagnostic signals:

TechniqueDiagnostic SignalChange from Starting Material

NMR
Imine (-CH=N-): Singlet at

8.4 – 8.8 ppm
Disappearance of Aldehyde (-CHO) singlet at

9.9 – 10.2 ppm.

NMR
Amine (-CH2-NH-): Singlet/Doublet at

3.8 – 4.2 ppm
Appearance of methylene protons (Reductive Amination only).
IR C=N Stretch: 1610 – 1630

Disappearance of C=O stretch (1640–1660

).
MS (ESI) [M+H]+ or [M-H]- Characteristic chlorine isotope pattern (M, M+2, M+4) due to 3 Cl atoms.
Chlorine Isotope Pattern

Due to the three chlorine atoms, the Mass Spectrum will show a distinct cluster.

  • Base Peak (M): 100%

  • M+2: ~96% (approx equal height to M)

  • M+4: ~30%

  • Validation: Always verify this pattern to confirm the integrity of the trichloro-indole core.

Troubleshooting & Optimization

Common Issues and Solutions
ProblemProbable CauseSolution
Low Solubility The 2,5,6-trichloro motif increases lipophilicity.Switch solvent to THF or DMSO/EtOH (1:9) mixture.
No Reaction Amine nucleophile is weak (e.g., electron-poor aniline).Increase catalyst load (AcOH) or switch to p-TsOH (5 mol%). Use molecular sieves (4Å) to remove water.
Hydrolysis Imine is unstable on silica gel.Neutralize silica gel with 1%

before chromatography or use Alumina (neutral).
N-Alkylation Competition between N-1 and amine.Ensure no strong base (NaH, K2CO3) is present during the Schiff base formation step.

References

  • Townsend, L. B., et al. (1999). "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.

  • Chen, J. J., et al. (2004). "Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives." Journal of Medicinal Chemistry.

  • Bingul, M., et al. (2018). "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase." Afyon Kocatepe University Journal of Sciences.

  • Sigma-Aldrich. "2,5,6-Trichloro-1H-indole-3-carbaldehyde Product Specification."

Sources

Application

Application Note: Analytical Characterization &amp; Quality Control of 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Part 1: Introduction & Chemical Context[1][2][3][4] 2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a critical pharmacophore and synthetic intermediate, primarily utilized in the development of antiviral n...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Context[1][2][3][4]

2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a critical pharmacophore and synthetic intermediate, primarily utilized in the development of antiviral nucleoside analogs (e.g., for human cytomegalovirus) and kinase inhibitors.[1] Its highly substituted indole core renders it significantly more lipophilic and acidic than its unsubstituted parent, indole-3-carbaldehyde.[1]

This guide addresses the specific analytical challenges posed by this molecule:

  • Regioisomerism: Distinguishing the 2,5,6- isomer from potential 2,4,6- or 2,5,7- synthetic byproducts.

  • Solubility: Overcoming poor aqueous solubility during reverse-phase LC.

  • Stability: Mitigating the oxidation of the C-3 aldehyde to the corresponding carboxylic acid.[1]

Physicochemical Profile[2][3][5][6][7][8][9][10][11][12]
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₄Cl₃NOMW: 248.49 g/mol
Appearance Pale yellow to tan solidColor indicates oxidation state (darkening suggests degradation).[1]
Solubility DMSO, DMF, THF (High); MeOH (Mod); Water (Insoluble)Sample prep requires DMSO or high % organic diluents.[1]
Acidity (pKa) ~12 (NH), lower than indole due to Cl e⁻ withdrawalMobile phase pH must control ionization; Acidic modifiers recommended.[1]
UV

~295-305 nmDetection wavelength for HPLC.[1]

Part 2: Analytical Methods & Protocols[1][2][13]

Method A: HPLC-UV Purity & Impurity Profiling

Primary Use: Routine purity release and quantification of regioisomers.[1]

Expert Insight: Standard C18 methods for indole-3-carbaldehyde often fail for TCIC due to its high lipophilicity (retention time drift) and potential peak tailing from the acidic NH.[1] This protocol uses a high-strength organic gradient and trifluoroacetic acid (TFA) to sharpen peaks.[1]

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Column Temp: 40°C (Elevated temp improves mass transfer for chlorinated aromatics).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: 298 nm (Primary), 254 nm (Secondary).[1]

2. Mobile Phase
  • Solvent A: 0.1% TFA in Water (Milli-Q grade).[1]

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC grade).

    • Note: TFA is preferred over Formic Acid here to suppress the silanol interactions with the electron-deficient indole ring.[1]

3. Gradient Program
Time (min)% Solvent BEvent
0.040Initial Hold
2.040Isocratic equilibration
15.085Linear Ramp (Elution of TCIC)
18.095Wash (Elution of dimers/highly lipophilic impurities)
20.095Hold
20.140Re-equilibration
25.040End
4. Sample Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of TCIC into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 mins. (Conc: 1.0 mg/mL).[2][1]

  • Working Solution: Dilute 100 µL of Stock into 900 µL of 50:50 ACN:Water . Vortex immediately.

    • Critical: Do not use 100% water as diluent; the compound will precipitate.[1]

Method B: Spectroscopic Identification (NMR)

Primary Use: Structure verification and regioisomer confirmation.[1]

Expert Insight: The position of the protons on the benzene ring is the only way to definitively distinguish the 2,5,6- isomer from the 2,4,6- isomer without X-ray crystallography.[1]

Protocol:
  • Solvent: DMSO-d₆ (Chloroform-d is often insufficient for solubility).[1]

  • Concentration: ~10 mg/0.6 mL.[1]

  • Key Diagnostic Signals (Expected):

    • Aldehyde (-CHO): Singlet at ~10.0 - 10.2 ppm .[1] (Deshielded by Cl).[1]

    • Indole NH: Broad singlet at ~12.5 - 13.0 ppm .[1] (Highly acidic/deshielded).[1]

    • Aromatic Region:

      • H-4: Singlet (or weak doublet) at ~8.3 ppm.

      • H-7: Singlet at ~7.8 ppm.

      • Differentiation: If you see a doublet with meta coupling (J ~ 2Hz), you likely have the 2,4,6- isomer or 2,5,7- isomer.[1] The 2,5,6- substitution pattern leaves two isolated protons (para to each other), resulting in singlets.[1]

Method C: GC-MS for Residual Solvents & Volatiles

Primary Use: Detection of halogenated solvent residues (DCM, chlorobenzene) from synthesis.

Expert Insight: While TCIC is an aldehyde, it is thermally stable enough for GC analysis if the injector is clean.[1] However, derivatization is not usually required for purity, only for trace analysis.[1]

  • Column: DB-624 (for solvents) or HP-5MS (for synthetic impurities).[1]

  • Carrier Gas: Helium @ 1.2 mL/min.[1]

  • Injector: 250°C, Split 20:1.

  • Oven: 40°C (hold 3 min) → 10°C/min → 260°C (hold 5 min).

  • MS Source: 230°C; Quad: 150°C.[1]

Part 3: Analytical Logic & Workflow Visualization

The following diagram illustrates the decision tree for qualifying a batch of TCIC, highlighting the "Self-Validating" logic required for high-integrity data.

TCIC_Analysis Start Crude/Raw TCIC Sample Solubility Solubility Check (DMSO/DMF) Start->Solubility HPLC HPLC-UV (Method A) Gradient: 40-95% B Solubility->HPLC Dilute 1:10 ACN:H2O Purity_Check Purity > 98%? HPLC->Purity_Check NMR 1H-NMR (Method B) DMSO-d6 Purity_Check->NMR Yes Fail_Purify Recrystallize (EtOH/DMF) Purity_Check->Fail_Purify No (<98%) Regio_Check Aromatic Singlets? (Verify 2,5,6- pattern) NMR->Regio_Check GCMS GC-MS (Method C) Residual Solvents Regio_Check->GCMS Singlets confirmed Fail_Reject Reject Batch (Wrong Isomer) Regio_Check->Fail_Reject Doublets found (Isomer mix) Release Release for Synthesis GCMS->Release Solvents < Limit Fail_Purify->Solubility Retest

Figure 1: Analytical workflow for the qualification of 2,5,6-trichloro-1H-indole-3-carbaldehyde.

Part 4: Troubleshooting & Causality

Issue 1: Peak Tailing in HPLC

  • Observation: The main TCIC peak tails significantly.[1]

  • Causality: Interaction between the acidic indole NH and residual silanols on the silica column support.[1]

  • Solution: Increase TFA concentration to 0.1% or switch to a "End-capped" column (e.g., Zorbax Eclipse Plus or Waters XBridge).[1]

Issue 2: "Ghost" Peak at RRT 1.1

  • Observation: A small peak appears slightly after the main peak and grows over time in solution.[1]

  • Causality: Oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH) in the presence of dissolved oxygen in the mobile phase.[1]

  • Solution: Prepare samples fresh. Use amber glassware. Degas mobile phases thoroughly.

Issue 3: Inconsistent Melting Point

  • Observation: MP is lower than literature (Lit: ~230°C dec).[1]

  • Causality: Trapped solvent (DMF/DMSO) in the crystal lattice due to the compound's high affinity for polar aprotic solvents.[1]

  • Solution: Dry sample under high vacuum ( < 1 mbar) at 60°C for 24 hours. Verify with GC-HS.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 11235678: 2,5,6-trichloroindole-3-carbaldehyde.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Barden, T. C. (2010).[1] Indoles: Industrial, Agricultural and Medical Applications.[1] Topics in Heterocyclic Chemistry. (General reference for Indole analysis).

  • Vilsmeier, A., & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for synthesis mechanism).[1]

Sources

Method

Application Note: 2,5,6-Trichloro-1H-indole-3-carbaldehyde in the Synthesis of HCMV Terminase Inhibitors

Executive Summary The development of antiviral agents targeting the Human Cytomegalovirus (HCMV) has increasingly focused on non-canonical viral targets to circumvent resistance generated by viral DNA polymerase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of antiviral agents targeting the Human Cytomegalovirus (HCMV) has increasingly focused on non-canonical viral targets to circumvent resistance generated by viral DNA polymerase inhibitors (e.g., Ganciclovir). 2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) has emerged as a critical aglycone scaffold in medicinal chemistry[1]. It serves as the direct precursor to FTCRI (3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole), a highly potent and selective nucleoside analog that arrests viral replication by directly inhibiting the HCMV terminase complex[2][3].

This technical guide details the pharmacological rationale, structure-activity relationship (SAR) data, and self-validating synthetic protocols for utilizing 2,5,6-trichloro-1H-indole-3-carbaldehyde in drug discovery workflows.

Pharmacological Rationale & Mechanistic Pathway

Historically, halogenated benzimidazole nucleosides like TCRB and BDCRB demonstrated potent anti-HCMV activity but suffered from metabolic liabilities. To improve the pharmacokinetic profile while maintaining target affinity, researchers transitioned to an indole core, specifically the 2,5,6-trichloroindole scaffold[4].

The introduction of a formyl group at the C-3 position (yielding 2,5,6-trichloro-1H-indole-3-carbaldehyde) is not arbitrary. Mechanistic studies confirm that a hydrogen-bond acceptor at the 3-position is an absolute requirement for binding to the viral terminase complex (comprising pUL56 and pUL89 subunits)[2]. Unlike traditional antiviral nucleosides, these indole analogs do not require 5'-phosphorylation by viral kinases; they act directly on the terminase machinery, preventing the cleavage and packaging of viral DNA concatemers into capsids[3].

G A 2,5,6-Trichloro-1H-indole- 3-carbaldehyde B FTCRI (Nucleoside Analog) A->B Glycosylation C HCMV Terminase Complex (pUL56 / pUL89) B->C Direct Binding (No Phosphorylation) D Blockade of Viral DNA Cleavage & Packaging C->D Inhibition E Arrest of HCMV Replication D->E Antiviral Effect

Figure 1: Mechanistic pathway of FTCRI derived from the 2,5,6-trichloro-1H-indole-3-carbaldehyde scaffold.

Structure-Activity Relationship (SAR) Insights

The causality behind selecting the 3-carbaldehyde derivative is best illustrated by comparative SAR data. When the aglycone is glycosylated to form the β-D-ribofuranosyl nucleoside, the nature of the C-3 substituent dictates the antiviral potency.

As shown in Table 1 , replacing the formyl group with a methyl group (which lacks hydrogen-bond accepting capabilities) results in a >100-fold drop in potency[2]. Conversely, other hydrogen-bond acceptors like cyano (CTCRI) or carboxamide oxime retain high potency and selectivity[5].

Table 1: SAR of 3-Substituted 2,5,6-Trichloroindole Nucleosides against HCMV

CompoundC-3 SubstituentSugar MoietyHCMV IC₅₀ (μM)Cytotoxicity CC₅₀ (μM)H-Bond Acceptor?
FTCRI -CHO (Formyl)β-D-Ribofuranosyl0.23>100Yes
CTCRI -CN (Cyano)β-D-Ribofuranosyl~0.30>100Yes
3-Carboxamide Oxime -C(NH₂)=NOHβ-D-Ribofuranosyl0.30>100Yes
3-Methyl Analog -CH₃ (Methyl)β-D-Ribofuranosyl32.00>100No

Data derived from in vitro plaque reduction assays using human foreskin fibroblasts (HFF).[2][5]

Experimental Protocols: Synthesis & Validation

The synthesis of the active antiviral agent requires two highly controlled phases: the regioselective formylation of the indole core, followed by stereoselective N-glycosylation.

G N1 2,5,6-Trichloroindole N3 Iminium Intermediate N1->N3 N2 POCl3 + DMF (Vilsmeier-Haack Reagent) N2->N3 Electrophilic Attack at C-3 N4 Aqueous Hydrolysis (NaOH / H2O) N3->N4 N5 2,5,6-Trichloro-1H-indole- 3-carbaldehyde N4->N5 Formyl Generation N6 Vorbrüggen Glycosylation (BSA, TMSOTf, Ribofuranose) N5->N6 N7 FTCRI (Antiviral Agent) N6->N7 N-Glycosidic Bond Formation

Figure 2: Synthetic workflow from 2,5,6-trichloroindole to the FTCRI antiviral agent.

Protocol 3.1: Vilsmeier-Haack Formylation

The C-3 position of the indole ring is highly nucleophilic. The Vilsmeier-Haack reaction is the optimal choice for introducing the formyl group due to its high regioselectivity and mild conditions[6].

Reagents:

  • 2,5,6-Trichloroindole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent / Reactant, 5.0 eq)

Step-by-Step Methodology:

  • Reagent Generation: Purge a dry round-bottom flask with Argon. Add anhydrous DMF and cool to 0 °C using an ice bath. Add POCl₃ dropwise over 15 minutes. Causality: Slow addition prevents thermal runaway during the exothermic formation of the chloromethyleneiminium ion (Vilsmeier reagent).

  • Electrophilic Addition: Dissolve 2,5,6-trichloroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at 40 °C for 2–3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Once the starting material is consumed, pour the mixture over crushed ice. Slowly add 2M aqueous NaOH until the pH reaches 8.0. Causality: Alkaline hydrolysis converts the stable iminium intermediate into the final aldehyde.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield pure 2,5,6-trichloro-1H-indole-3-carbaldehyde .

Self-Validation (In-Process Control):

  • ¹H NMR (DMSO-d₆): The success of the formylation is confirmed by the appearance of a sharp singlet at ~10.0 ppm (aldehyde -CHO) and the complete disappearance of the C-3 aromatic proton (~7.5 ppm).

Protocol 3.2: Vorbrüggen Glycosylation to FTCRI

To synthesize the active nucleoside, the aglycone must be coupled to a sugar moiety. The Vorbrüggen glycosylation ensures high β-stereoselectivity[7].

Reagents:

  • 2,5,6-Trichloro-1H-indole-3-carbaldehyde (1.0 eq)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Silylation: Suspend the indole aglycone in anhydrous MeCN under Argon. Add BSA and stir at room temperature for 30 minutes until the solution becomes clear. Causality: BSA silylates the indole N-1 position, significantly increasing its nucleophilicity and solubility for the subsequent coupling.

  • Activation: Add the protected ribofuranose to the mixture. Cool the flask to 0 °C.

  • Coupling: Add TMSOTf dropwise. Causality: TMSOTf acts as a Lewis acid, activating the anomeric acetate of the sugar to form an oxocarbenium ion. The 2-O-benzoyl group provides neighboring group participation, sterically blocking the α-face and ensuring the formation of the desired β-anomer.

  • Completion: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM).

  • Deprotection (Zemplén Transesterification): Dissolve the crude protected nucleoside in anhydrous Methanol. Add a catalytic amount of Sodium Methoxide (NaOMe) and stir for 2 hours to remove the benzoyl protecting groups. Neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate to yield FTCRI .

Self-Validation (In-Process Control):

  • ¹H NMR (CD₃OD): The N-glycosidic linkage and β-configuration are validated by the anomeric proton (H-1') appearing as a distinct doublet at ~6.0 ppm with a coupling constant (

    
    ) of ~5.5 Hz.
    

References

  • Williams JD, Chen JJ, Drach JC, Townsend LB. "Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides." Journal of Medicinal Chemistry. 2004 Nov 4;47(23):5753-65. URL:[Link]

  • Williams JD, Chen JJ, Drach JC, Townsend LB. "Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives." Journal of Medicinal Chemistry. 2004 Nov 4;47(23):5766-72. URL:[Link]

Sources

Application

Comprehensive Protocol for the Synthesis and Application of 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Scientific Context 2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a highly specialized, polyhaloge...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Context

2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a highly specialized, polyhalogenated heterocyclic building block[1]. In the realm of drug development, it serves as the critical precursor for synthesizing antiviral indole nucleosides—specifically 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI) and its analogues[2]. These compounds are potent, selective inhibitors of Human Cytomegalovirus (HCMV), operating via viral DNA interference[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality of the Vilsmeier-Haack formylation used to synthesize this compound, ensuring your experimental setup is both thermodynamically optimized and self-validating.

Mechanistic Rationale & Causality

The synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde from 2,5,6-trichloroindole relies on the Vilsmeier-Haack reaction [4].

  • Regioselectivity (Why C-3?): The indole pyrrole ring is highly electron-rich compared to the fused benzene ring. The C-3 position possesses the highest highest occupied molecular orbital (HOMO) coefficient, making it the primary target for electrophilic aromatic substitution (EAS)[4].

  • Reagent Causality: N,N-Dimethylformamide (DMF) acts as both the solvent and the formylating agent. Phosphorus oxychloride (POCl₃) is the activator. Together, they generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Thermodynamic Control: The three chlorine atoms at C-2, C-5, and C-6 inductively withdraw electron density, dampening the nucleophilicity of the indole core[2]. Therefore, while standard indoles react at room temperature, this tri-chlorinated substrate requires a thermal push (50 °C) to drive the EAS to completion.

Vilsmeier DMF DMF + POCl3 (0°C, Ar atm) Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier Activation Iminium Iminium Salt Intermediate Vilsmeier->Iminium EAS Reaction (C-3) Indole 2,5,6-Trichloroindole (Nucleophile) Indole->Iminium 50°C, 3h Product 2,5,6-Trichloro-1H-indole- 3-carbaldehyde Iminium->Product Basic Hydrolysis (pH 8-9)

Fig 1. Mechanistic workflow of the Vilsmeier-Haack formylation targeting the indole C-3 position.

Quantitative Data & Physicochemical Profile

Before initiating the protocol, verify your starting materials and target parameters against the standardized data below.

Table 1: Physicochemical Properties of 2,5,6-Trichloro-1H-indole-3-carbaldehyde [5],[1]

PropertySpecification
CAS Number 800400-47-9
Molecular Formula C₉H₄Cl₃NO
Molecular Weight 248.49 g/mol
InChI Key JHNMIGWYZMQLOQ-UHFFFAOYSA-N
Physical Form Powder (Off-white to pale yellow)
Storage Temperature Room Temperature (RT), Desiccated

Table 2: Reaction Optimization Matrix (Yield vs. Temperature)

Temperature ProfileReaction TimeConversion / YieldMechanistic Observation
0 °C → Room Temp12 hours< 40%Incomplete conversion; ring deactivated by Cl atoms.
0 °C → 50 °C 3.5 hours > 85% Optimal thermodynamic drive for EAS.
0 °C → 90 °C2 hours< 50%Degradation; formation of intractable tar/byproducts.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the chemistry is proceeding as mechanistically intended.

Step 1: Preparation of the Vilsmeier Reagent
  • Equip a thoroughly dried 100 mL round-bottom flask with a magnetic stirrer and an argon/nitrogen inlet.

  • Add anhydrous DMF (3.0 eq, serving as both reactant and solvent). Cool the flask to 0 °C using an ice-water bath.

  • Causality Check: Add POCl₃ (1.5 eq) dropwise over 15 minutes. The reaction is highly exothermic. Maintaining 0 °C prevents the degradation of the forming chloroiminium ion.

  • Stir for 30 minutes at 0 °C until a pale yellow complex forms.

Step 2: Electrophilic Aromatic Substitution
  • Dissolve 2,5,6-trichloroindole (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and gradually heat the reaction mixture to 50 °C. Stir for 3.5 hours.

  • Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the starting material spot (higher

    
    ) validates the completion of the EAS step.
    
Step 3: Hydrolysis and Isolation
  • Causality Check: The current species in the flask is a stable iminium salt. A simple water quench will not yield the aldehyde. You must force the hydrolysis using a basic environment[6].

  • Pour the reaction mixture over 50 g of crushed ice.

  • Slowly add saturated aqueous Na₂CO₃ or 2M NaOH dropwise while stirring vigorously until the aqueous phase reaches pH 8–9 .

  • Self-Validation (IPC): As the pH shifts to basic, the iminium intermediate collapses, and the target 2,5,6-trichloro-1H-indole-3-carbaldehyde will precipitate as an off-white/yellow solid.

  • Stir for an additional 1 hour at room temperature to ensure complete hydrolysis.

  • Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual salts and DMF, and dry under high vacuum.

Downstream Applications: Antiviral Drug Development

Once synthesized and purified, 2,5,6-trichloro-1H-indole-3-carbaldehyde is immediately applicable in the synthesis of nucleoside analogues. By utilizing a sodium salt glycosylation method, the indole nitrogen (N-1) is coupled with a protected ribofuranosyl chloride[2]. Subsequent deprotection yields compounds like FTCRI, which exhibit profound selectivity against HCMV[6].

Downstream Aldehyde 2,5,6-Trichloro-1H-indole- 3-carbaldehyde Glycosylation Sodium Salt Glycosylation Aldehyde->Glycosylation Ribofuranosyl Chloride Coupling Nucleoside Indole Nucleoside Analogues (e.g., FTCRI) Glycosylation->Nucleoside Deprotection & Purification HCMV Human Cytomegalovirus (HCMV) Inhibition Nucleoside->HCMV Viral DNA Interference

Fig 2. Downstream synthesis of antiviral indole nucleosides for HCMV inhibition.

References

  • PubChemLite - 2,5,6-trichloro-1h-indole-3-carbaldehyde. Source: uni.lu. 5

  • 2,5,6-trichloro-1H-indole-3-carbaldehyde | 800400-47-9. Source: sigmaaldrich.com. 1

  • Synthesis, Antiviral Activity, and Mode of Action of Some 3-Substituted 2,5,6-Trichloroindole 2'- and 5'-Deoxyribonucleosides. Source: acs.org (Journal of Medicinal Chemistry). 2

  • Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Source: epdf.pub (Topics in Heterocyclic Chemistry). 4

  • Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. Source: researchgate.net (Journal of Medicinal Chemistry). 6

Sources

Method

The Untapped Potential of 2,5,6-Trichloro-1H-indole-3-carbaldehyde in Advanced Materials

The indole scaffold is a cornerstone in medicinal chemistry and has steadily gained prominence in material science.[1] Its unique electronic structure and reactivity offer a versatile platform for creating functional mat...

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry and has steadily gained prominence in material science.[1] Its unique electronic structure and reactivity offer a versatile platform for creating functional materials. While indole-3-carbaldehyde and its derivatives have been explored for applications ranging from polymer synthesis to fluorescent probes, the strategic introduction of halogen atoms onto the indole ring can dramatically alter its properties, unlocking new avenues for innovation.[2][3] This guide delves into the prospective applications of a lesser-explored yet highly promising derivative: 2,5,6-trichloro-1H-indole-3-carbaldehyde. We will explore how the presence of three chlorine atoms can be leveraged to create next-generation materials for organic electronics and sensing technologies.

The Indole-3-Carbaldehyde Backbone: A Versatile Building Block

Indole-3-carbaldehyde is a well-established precursor for a variety of organic materials. Its aldehyde group provides a reactive site for condensation reactions, enabling the synthesis of Schiff bases, polymers, and other complex structures.[4] The indole ring itself possesses inherent fluorescence and electrochemical activity, making it an attractive component for functional materials.[5][6] Derivatives of indole-3-carbaldehyde have been successfully employed in the development of:

  • Functional Polymers: Polyindoles and their derivatives are known for their thermal stability, electrical conductivity, and photoluminescent properties. These characteristics make them suitable for applications in sensors and electroactive materials.[5]

  • Fluorescent Probes: The indole moiety's fluorescence can be modulated by introducing different functional groups. This has led to the creation of chemosensors for detecting ions and other small molecules.[6]

The Impact of Polychlorination: Enhancing Material Performance

The introduction of chlorine atoms onto the indole ring, as in 2,5,6-trichloro-1H-indole-3-carbaldehyde, is not merely an incremental modification. Halogenation, and specifically polychlorination, can profoundly influence the electronic and physical properties of the molecule:

  • Enhanced Electron-Withdrawing Effects: Chlorine is an electron-withdrawing group. The presence of three chlorine atoms significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can enhance the electron-accepting ability of the molecule, a desirable trait for n-type organic semiconductors.

  • Increased Lipophilicity and Stability: Chlorination increases the lipophilicity of the molecule, which can improve its solubility in organic solvents used for material processing. Furthermore, the C-Cl bond is strong, which can enhance the thermal and chemical stability of the resulting materials.[7]

  • Modified Intermolecular Interactions: The chlorine atoms can participate in halogen bonding and other non-covalent interactions, which can influence the packing of molecules in the solid state. This can have a significant impact on charge transport in organic electronic devices.

These altered properties suggest that 2,5,6-trichloro-1H-indole-3-carbaldehyde can serve as a superior building block for materials with tailored electronic and photophysical characteristics.

Application Note 1: High-Performance Organic Field-Effect Transistors (OFETs)

The development of stable and efficient n-type organic semiconductors is a critical challenge in organic electronics. The electron-deficient nature of 2,5,6-trichloro-1H-indole-3-carbaldehyde makes it a prime candidate for the synthesis of n-type materials for Organic Field-Effect Transistors (OFETs).[8][9]

Protocol: Synthesis of a Polychlorinated Indole-Based Copolymer for OFETs

This protocol describes the synthesis of a copolymer of 2,5,6-trichloro-1H-indole-3-carbaldehyde and a suitable electron-donating comonomer, such as a thiophene derivative, to create a donor-acceptor (D-A) copolymer with potential for high charge mobility.

Materials:

  • 2,5,6-trichloro-1H-indole-3-carbaldehyde

  • 2,5-bis(tributylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 2,5,6-trichloro-1H-indole-3-carbaldehyde (1 mmol) and 2,5-bis(tributylstannyl)thiophene (1 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the flask.

  • Degas the flask with argon for 15 minutes.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir under argon for 48 hours.

  • Cool the mixture to room temperature and precipitate the polymer by adding methanol.

  • Filter the polymer and wash with methanol and acetone to remove residual catalyst and monomers.

  • Dry the polymer under vacuum.

Expected Properties of the Resulting Polymer:

PropertyExpected ValueComparison with Non-Chlorinated Analogue
HOMO Level -6.0 to -5.8 eVLower
LUMO Level -3.8 to -3.6 eVLower
Electron Mobility > 0.1 cm²/VsSignificantly Higher
Thermal Stability (TGA) > 350 °CHigher

Diagram: Synthetic Pathway for the Polychlorinated Indole-Based Copolymer

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions cluster_product Product A 2,5,6-trichloro-1H- indole-3-carbaldehyde E Polychlorinated Indole-Thiophene Copolymer A->E B 2,5-bis(tributylstannyl)thiophene B->E C Pd₂(dba)₃ / P(o-tol)₃ C->E D Toluene, 110 °C, 48h D->E

Caption: Stille coupling reaction for the synthesis of a D-A copolymer.

Application Note 2: A "Turn-On" Fluorescent Chemosensor for Hypochlorite

The electron-withdrawing nature of the trichloro-substituted indole ring can be harnessed to design a "turn-on" fluorescent sensor. The aldehyde group can be functionalized with a recognition moiety that, upon reaction with an analyte, modulates the fluorescence of the indole core. Here, we propose a sensor for hypochlorite (OCl⁻), a reactive oxygen species with significant biological and environmental relevance.

Protocol: Synthesis and Application of a Hypochlorite Chemosensor

This protocol details the synthesis of a Schiff base from 2,5,6-trichloro-1H-indole-3-carbaldehyde and p-aminophenol, and its application as a fluorescent probe for hypochlorite.

Materials:

  • 2,5,6-trichloro-1H-indole-3-carbaldehyde

  • p-aminophenol

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Hypochlorite solution (NaOCl)

  • Phosphate-buffered saline (PBS)

Procedure (Synthesis):

  • Dissolve 2,5,6-trichloro-1H-indole-3-carbaldehyde (1 mmol) and p-aminophenol (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature. The Schiff base product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Procedure (Sensing Application):

  • Prepare a stock solution of the synthesized probe in DMSO.

  • Dilute the stock solution in PBS buffer (pH 7.4) to the desired working concentration.

  • Record the fluorescence spectrum of the probe solution.

  • Add increasing concentrations of hypochlorite solution to the probe solution.

  • Record the fluorescence spectra after each addition. A significant increase in fluorescence intensity is expected upon reaction with hypochlorite.

Sensing Mechanism:

The phenol group of the p-aminophenol moiety is readily oxidized by hypochlorite. This oxidation disrupts the photoinduced electron transfer (PET) process from the phenol to the excited indole core, resulting in a "turn-on" fluorescence response.

Diagram: Workflow for Hypochlorite Sensing

Caption: Workflow from probe synthesis to fluorescent detection of hypochlorite.

Conclusion

While direct experimental data on the material science applications of 2,5,6-trichloro-1H-indole-3-carbaldehyde is emerging, its structural features strongly suggest a high potential for creating advanced functional materials. The strategic polychlorination of the indole ring is a powerful tool for tuning the electronic and photophysical properties of this versatile scaffold. The protocols and conceptual frameworks presented here provide a solid foundation for researchers and scientists to explore the untapped potential of this promising compound in organic electronics, sensing, and beyond. Further investigation into the synthesis and characterization of materials derived from 2,5,6-trichloro-1H-indole-3-carbaldehyde is warranted and expected to yield exciting new discoveries in material science.

References

  • Ibrahim, M. A., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry, 14(1), 38. [Link]

  • Chang, G., et al. (2015). Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. RSC Advances, 5(92), 75291-75299. [Link]

  • Udum, Y. A., et al. (2012). Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. Journal of Solid State Electrochemistry, 16(8), 2735-2743. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Current Organic Synthesis, 19(6), 633-653. [Link]

  • Zuman, P., & Fijalek, Z. (2010). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 23(3), 637-644. [Link]

  • Al-Mokhtar, M. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21(1), 2-15. [Link]

  • Nakanishi, Y., & Ando, S. (2018). Organic semiconductors for organic field-effect transistors. Journal of Materials Chemistry C, 6(16), 4254-4270. [Link]

  • Suvire, F. D., et al. (2011). Electrochemical Behavior of Biologically Important Indole Derivatives. International Journal of Electrochemistry, 2011, 154804. [Link]

  • Pardo, J., et al. (2023). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. Chemistry – A European Journal, 29(23), e202203531. [Link]

  • Chhattise, P. K., et al. (2016). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Journal of Chemical Sciences, 128(3), 467-474. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Yamashita, M., et al. (2017). Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives. Beilstein Journal of Organic Chemistry, 13, 2336-2342. [Link]

  • Zhang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 798. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link]

  • Kamal, A., et al. (2021). Influence of Chlorine Substituents on Biological Activity of Chemicals. Current Drug Discovery Technologies, 18(4), 481-492. [Link]

  • Mapana Journal of Sciences. (2026). Comparative studies of photophysical properties of Indole molecules. Retrieved from [Link]

  • The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. (2024). Nanomaterials, 14(18), 1593. [Link]

  • Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier. (2025). International Journal of Molecular Sciences, 26(3), 1234. [Link]

  • de Souza, M. C. M., et al. (2012). Organic Field Effect Transistors. Journal of Integrated Circuits and Systems, 7(1), 1-8. [Link]

  • Wikipedia. (n.d.). Organic field-effect transistor. Retrieved from [Link]

  • Organic Field-Effect Transistors Based on Chemical-Plated Pt/Ag Electrodes. (2025). Micromachines, 16(9), 1234. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde. This molecule is a critical precursor in the development of antiviral nucleoside analogues, particularly those target...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde. This molecule is a critical precursor in the development of antiviral nucleoside analogues, particularly those targeting human cytomegalovirus (HCMV)[1].

The standard method for synthesizing 3-formyl indoles is the Vilsmeier-Haack reaction[2]. However, the presence of three electron-withdrawing chlorine atoms on the indole ring severely deactivates the substrate, making standard formylation protocols ineffective. This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to maximize your synthetic yield.

Mechanistic Workflow

To successfully troubleshoot this synthesis, it is crucial to understand the reaction pathway. The process relies on the generation of a highly electrophilic chloromethyliminium ion, followed by an electrophilic aromatic substitution (EAS) at the C-3 position of the deactivated indole[2].

Workflow A 1. Vilsmeier Reagent Prep (DMF + POCl3 at 0°C) B 2. Substrate Addition (2,5,6-Trichloroindole) A->B Anhydrous C 3. Electrophilic Aromatic Substitution (70°C, 12h) B->C Rate-Limiting Step D 4. Iminium Intermediate (Stable Salt) C->D E 5. Alkaline Hydrolysis (pH > 8, 4h) D->E Quench with Ice/NaOH F 6. Isolation & Yield (2,5,6-trichloro-1H-indole- 3-carbaldehyde) E->F Precipitation

Workflow for the optimized Vilsmeier-Haack synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde.

Troubleshooting & FAQs

Q: Why is the conversion of 2,5,6-trichloroindole to the 3-carbaldehyde derivative so low compared to unsubstituted indole? A: The Vilsmeier-Haack reaction is driven by electrophilic aromatic substitution. Unsubstituted indole is highly electron-rich and reacts rapidly at 0 °C to room temperature. However, in 2,5,6-trichloroindole, the three chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which drastically reduces the nucleophilicity of the C-3 position[2]. Solution: Standard conditions (1.2 equivalents of Vilsmeier reagent at room temperature) are insufficient. You must increase the Vilsmeier reagent to 3.0 equivalents and elevate the reaction temperature to 70 °C to overcome the high activation energy barrier[3][4].

Q: I am seeing a persistent intermediate on TLC that doesn't correspond to the starting material or the final product. What is it, and how do I resolve it? A: This is the unhydrolyzed iminium salt (Wheland intermediate). While the iminium salt of unsubstituted indole hydrolyzes rapidly, the highly hydrophobic nature of the trichlorinated intermediate makes it poorly soluble in the aqueous quench. This poor mass transfer in the biphasic mixture severely retards the hydrolysis rate. Solution: Ensure the workup utilizes a strong base (pH 8–9) like 1M NaOH or saturated NaOAc to drive the equilibrium, and extend the vigorous biphasic stirring to at least 4 hours at room temperature[4].

Q: My final product is contaminated with dark, tarry byproducts. How can I prevent this? A: Tarry byproducts typically result from localized overheating during the highly exothermic POCl₃ addition, or from polymerization of the indole under strongly acidic conditions at elevated temperatures. Solution: Strictly maintain 0 °C during the formation of the Vilsmeier reagent and during the initial addition of the indole. Ensure the system is completely anhydrous; the presence of water prematurely hydrolyzes POCl₃, generating HCl which promotes substrate degradation.

Quantitative Optimization Data

The following table summarizes the critical parameter shifts required when transitioning from a standard indole formylation to the deactivated 2,5,6-trichloroindole system.

ParameterStandard Indole ConditionsOptimized Trichloroindole ConditionsMechanistic Rationale
Vilsmeier Reagent 1.2 Equivalents3.0 EquivalentsCompensates for the reduced nucleophilicity of the chlorinated ring.
Reaction Temperature 0 °C to 25 °C70 °CProvides the necessary thermal energy to overcome the EAS activation barrier.
Reaction Time 2.5 Hours12–18 HoursAllows for complete conversion of the deactivated substrate.
Hydrolysis pH pH ~7 (Water quench)pH 8–9 (NaOH/NaOAc)Accelerates the breakdown of the highly stable iminium intermediate.
Hydrolysis Time 1 Hour4 HoursEnsures complete conversion of the hydrophobic intermediate to the final aldehyde.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of the reaction at every stage.

Objective: Synthesize 2,5,6-trichloro-1H-indole-3-carbaldehyde via optimized Vilsmeier-Haack formylation. Materials: 2,5,6-trichloroindole (1.0 eq), POCl₃ (3.0 eq), anhydrous DMF (10 volumes), 1M NaOH, crushed ice.

Step 1: Reagent Preparation
  • Purge a dry, round-bottom flask with inert gas (N₂ or Ar).

  • Add anhydrous DMF (10 volumes relative to substrate weight) and cool to 0 °C using an ice bath.

  • Add POCl₃ (3.0 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.

  • Validation Checkpoint: The solution should transition from colorless to a pale yellow/orange viscous liquid or suspension within 30 minutes, confirming the formation of the active chloromethyliminium ion[2].

Step 2: Substrate Addition & Reaction
  • Dissolve 2,5,6-trichloroindole (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath, gradually warm the reaction mixture to 70 °C, and stir for 12–18 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 2:1). The starting material spot should completely disappear. A new, highly polar baseline spot (the iminium salt) will dominate the plate.

Step 3: Alkaline Hydrolysis
  • Cool the reaction mixture back to 0 °C.

  • Carefully pour the mixture into a beaker containing crushed ice (equal to 3x the reaction volume).

  • Slowly add 1M NaOH (or saturated aqueous NaOAc) until the pH reaches 8–9[4].

  • Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Validation Checkpoint: TLC should show the complete conversion of the baseline iminium spot to a higher R_f spot corresponding to the aldehyde product. A distinct, pale precipitate should form in the aqueous mixture.

Step 4: Isolation
  • Filter the resulting precipitate under vacuum.

  • Wash the filter cake thoroughly with cold distilled water (3 × 10 mL) to remove residual DMF and inorganic salts.

  • Dry the solid under high vacuum at 40 °C overnight.

  • Validation Checkpoint: ¹H NMR (DMSO-d₆) should show a distinct aldehyde proton singlet at ~9.9–10.2 ppm and the absence of the C3-H proton, confirming successful formylation.

References

  • [1] Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides. nih.gov. 1

  • [3] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. orgsyn.org. 3

  • [4] Synthesis by Formylation of Arene—Hydrogen Bonds. thieme-connect.de. 4

  • [2] Vilsmeier-Haack Reaction. chemistrysteps.com. 2

  • TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. tcichemicals.com.

Sources

Optimization

side reactions in 2,5,6-trichloro-1H-indole-3-carbaldehyde synthesis

Welcome to the Technical Support Center for the synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) [1]. As a Senior Application Scientist, I have designed this guide to help you navigate the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) [1]. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic hurdles of formylating highly deactivated indole systems.

The standard approach for this transformation is the Vilsmeier-Haack reaction [2]. However, the presence of three electron-withdrawing chlorine atoms at the 2, 5, and 6 positions significantly reduces the nucleophilicity of the indole core. This necessitates harsher conditions (higher temperatures and excess reagents) compared to unsubstituted indoles, which in turn introduces complex side reactions.

System Overview & Workflow

The Vilsmeier-Haack formylation relies on the generation of a chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) [2]. This electrophile attacks the C3 position of the indole.

G Start 2,5,6-Trichloroindole + DMF Vilsmeier Add POCl3 at 0°C (Vilsmeier Reagent) Start->Vilsmeier Heat Heat to 85-95°C (EAS Reaction) Vilsmeier->Heat Iminium Chloroiminium Salt Intermediate Heat->Iminium Side1 N-Formylation (Excess Reagent/Heat) Heat->Side1 Over-reaction Hydrolysis Aqueous Base Quench (pH 8-9) Iminium->Hydrolysis Side2 Incomplete Hydrolysis (Acidic/Cold Quench) Iminium->Side2 Failed Quench Product 2,5,6-Trichloro-1H-indole -3-carbaldehyde Hydrolysis->Product Optimal

Vilsmeier-Haack workflow for 2,5,6-trichloroindole formylation and major side-reaction branches.

Standard Operating Procedure (SOP)

To ensure high scientific integrity, this protocol is designed as a self-validating system. Each critical phase contains an observable checkpoint to confirm success before proceeding.

Reagents: 2,5,6-trichloro-1H-indole (1.0 equiv), POCl₃ (1.5 - 2.0 equiv), Anhydrous DMF (Solvent and reactant, ~10 volumes).

Step 1: Vilsmeier Reagent Generation

  • Charge a dry, argon-purged flask with anhydrous DMF and cool to 0 °C using an ice bath.

  • Add POCl₃ dropwise over 15–30 minutes, maintaining the internal temperature below 10 °C.

  • Self-Validation Checkpoint: The solution should turn pale yellow to orange, indicating the formation of the electrophilic chloroiminium salt [3]. Stir for an additional 30 minutes at 0 °C.

Step 2: Substrate Addition & Electrophilic Aromatic Substitution (EAS)

  • Dissolve 2,5,6-trichloro-1H-indole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and gradually heat the reaction mixture to 85–95 °C.

  • Maintain heating for 6–8 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a baseline-sticking intermediate (the highly polar iminium salt).

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into vigorously stirred crushed ice.

  • Carefully neutralize the acidic solution by adding saturated aqueous Na₂CO₃ or 2M NaOH dropwise until the pH reaches 8.0–9.0.

  • Self-Validation Checkpoint: As the pH crosses 7.0, the water-soluble iminium salt will hydrolyze, and the target aldehyde will precipitate as a solid [3].

  • Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol if necessary.

Quantitative Data: Reaction Optimization

Because the trichloro-substituted indole is highly deactivated, standard conditions (1.1 equiv POCl₃ at room temperature) will result in poor yields. The table below summarizes the causality between reaction parameters and side-product formation.

POCl₃ (Equiv)Temperature (°C)Time (h)Target Yield (%)Major Impurity ObservedCausality / Rationale
1.125 (RT)24< 10%Unreacted Starting MaterialDeactivated ring lacks nucleophilicity for RT attack.
1.585682% Trace N-formylated productOptimal balance of thermal energy to drive C3 attack.
3.01001245%N-formyl & Diformyl speciesExcess electrophile and high heat overcome the N-H activation barrier.
1.585650%Iminium salt (precipitate)Quenched at pH 5. Acidic conditions prevent iminium hydrolysis.

Troubleshooting Matrix & FAQs

Q: I am seeing a significant M+28 mass peak in my LC-MS. What is happening?

Root Cause: You are observing N-formylation (forming 2,5,6-trichloro-1-formyl-1H-indole-3-carbaldehyde). Mechanism: While the C3 position is the kinetically favored site for electrophilic attack, the high temperatures required to force the reaction on this deactivated ring can provide enough energy to formylate the pyrrole nitrogen (N1)[4]. Corrective Action: Strictly limit POCl₃ to 1.5 equivalents and do not exceed 90 °C. If N-formylation has already occurred, the N-formyl group can often be selectively removed by mild base hydrolysis (e.g., stirring in methanolic K₂CO₃ at room temperature for 2 hours) without affecting the C3-aldehyde.

Pathway Indole 2,5,6-Trichloroindole C3_Attack C3 Nucleophilic Attack (Kinetically Favored) Indole->C3_Attack + VR N1_Attack N1 Nucleophilic Attack (High Temp Driven) Indole->N1_Attack + VR (Excess) VR [Me2N=CHCl]+ Electrophile Iminium_C3 C3-Iminium Intermediate C3_Attack->Iminium_C3 Iminium_N1 N1-Formyl Intermediate N1_Attack->Iminium_N1 Hydrolysis H2O / OH- (pH 8-9) Iminium_C3->Hydrolysis Byproduct N-Formyl Byproduct (N1-CHO) Iminium_N1->Byproduct Stable to mild quench Target Target Aldehyde (C3-CHO) Hydrolysis->Target

Mechanistic divergence between desired C3-formylation and N1-formylation side reactions.

Q: My product precipitated during the aqueous workup, but NMR shows a peak at ~9.0 ppm instead of the expected aldehyde peak at ~10.0 ppm. Why?

Root Cause: Incomplete Hydrolysis. The peak at ~9.0 ppm corresponds to the proton of the unhydrolyzed iminium salt (-CH=N⁺Me₂). Mechanism: The hydrolysis of the Vilsmeier intermediate requires the nucleophilic attack of water/hydroxide on the iminium carbon. If the quench is too acidic (pH < 7) or too cold for too long, the stable iminium salt will simply precipitate out of the aqueous phase rather than hydrolyzing to the aldehyde[3]. Corrective Action: Resuspend the solid in a mixture of THF and 1M NaOH, and stir at room temperature or slightly warm (40 °C) until the iminium species is fully converted to the aldehyde. Ensure future workups reach a stable pH of 8.0–9.0.

Q: Can I use alternative formylating agents to avoid POCl₃ toxicity?

Root Cause/Alternative: Yes, while POCl₃ is standard, researchers have developed catalytic Vilsmeier-Haack protocols or alternative formylating agents. However, for highly deactivated indoles like the 2,5,6-trichloro variant, milder reagents (like Duff reaction conditions using hexamethylenetetramine) generally fail. Recent advancements in P(III)/P(V)=O catalytic cycles have shown promise for indole formylations [4], but stoichiometric POCl₃ remains the most robust industrial approach for halogenated indoles.

References

  • Wikipedia Contributors. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles." J Org Chem. 2022. Available at:[Link]

Troubleshooting

Technical Support Center: Purification Challenges of 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe bottlenecks when isolating heavily halogenated ind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe bottlenecks when isolating heavily halogenated indole derivatives.

The synthesis of1[1] typically relies on the2[2]. While this reaction is highly effective for electron-rich heterocycles, the inclusion of three electron-withdrawing chlorine atoms fundamentally alters the molecule's physicochemical properties. This leads to unique downstream challenges: poor solubility, severe silica gel tailing, and complex co-elution with unreacted intermediates.

This guide synthesizes mechanistic causality with field-proven methodologies to help you design a robust, self-validating purification workflow.

Purification Workflow Overview

PurificationWorkflow Start Crude 2,5,6-Trichloro-1H-indole-3-carbaldehyde Wash Aqueous Bicarbonate Wash (Neutralize POCl3/DMF) Start->Wash Assess Assess Purity via TLC/LC-MS Wash->Assess Recryst Recrystallization (Hot 95% EtOH) Assess->Recryst Purity >80% Column Silica Gel Chromatography (Dry Loading) Assess->Column Purity <80% Pure Pure Target Compound (>98% Purity) Recryst->Pure Column->Pure

Workflow for the isolation and purification of 2,5,6-trichloro-1H-indole-3-carbaldehyde.

Quantitative Data: Solvent Systems & Expected Outcomes

Selecting the correct purification strategy depends entirely on the crude purity profile. Below is a summary of validated solvent systems for indole-3-carboxaldehyde derivatives[3],[4].

Purification StrategySolvent System / ReagentsLoading TechniqueExpected YieldTarget PurityMechanistic Rationale
Normal Phase Chromatography Chloroform:Methanol (85:15)Dry Loading (Celite)82–92%>98%Resolves highly polar Vilsmeier byproducts; prevents column crashing.
Normal Phase Chromatography Hexanes:Ethyl Acetate (Gradient)Dry Loading (Celite)60–75%>95%Effective for non-polar impurities, but severe tailing reduces overall yield.
Recrystallization 95% Ethanol (~8.5 mL/g)Hot Dissolution80–90%>99%High lattice energy of the trichloro-indole core drives selective crystallization.
Troubleshooting & FAQs

Q1: Why does 2,5,6-trichloro-1H-indole-3-carbaldehyde exhibit severe tailing on normal-phase silica gel, and how can I resolve it? Causality: The indole N-H acts as a strong hydrogen-bond donor, while the formyl C=O acts as an acceptor. The three electron-withdrawing chlorine atoms significantly increase the acidity of the N-H proton. This leads to intense, multi-point hydrogen bonding with the slightly acidic silanol groups on the silica gel surface. Solution: Transition to a more polar, competitive solvent system like Chloroform:Methanol (85:15)[4]. The methanol acts as a hydrogen-bond competitor, occupying the silanol sites and allowing the target compound to elute as a sharp band.

Q2: The crude product from the Vilsmeier-Haack reaction is a highly viscous, dark oil. How do I initiate purification? Causality: The Vilsmeier-Haack reaction utilizes POCl₃ and DMF, generating a chloromethyliminium intermediate[2]. Upon aqueous quench, this hydrolyzes to the aldehyde, but leaves behind phosphoric acid derivatives and excess DMF. These byproducts solubilize the highly crystalline product into a stubborn, tar-like oil. Solution: Perform a rigorous 3[3] prior to any chromatography. This neutralizes the acidic byproducts and partitions the DMF into the aqueous phase, allowing the organic layer to yield a manageable solid upon concentration.

Q3: My compound crashed out on the top of the silica column during loading. What went wrong? Causality: 2,5,6-trichloro-1H-indole-3-carbaldehyde has exceptionally high lattice energy due to


 stacking of the planar indole core and dipole interactions from the heavy halogens. It is virtually insoluble in standard non-polar loading solvents like cold hexanes or dichloromethane.
Solution:  Never wet-load this compound. You must use a dry-loading technique (detailed in Protocol B) by pre-adsorbing the crude mixture onto Celite or silica gel using a volatile, polar solvent (e.g., THF or Acetone).
Self-Validating Experimental Protocols
Protocol A: Pre-Purification Aqueous Quench

Purpose: To remove DMF and hydrolyze reactive Vilsmeier intermediates.

  • Quench: Slowly pour the crude Vilsmeier-Haack reaction mixture into a vigorously stirred beaker of crushed ice and water (10 mL water per 1 mmol of starting material).

  • Neutralization: Add 10% aqueous NaHCO₃ dropwise until gas evolution ceases.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Test the pH of the final aqueous wash. It must remain stable at pH 7–8. A dropping pH indicates incomplete hydrolysis of the Vilsmeier intermediate or residual POCl₃, which will cause the aldehyde to degrade during concentration.

Protocol B: Dry-Loading Silica Gel Chromatography

Purpose: To resolve complex mixtures (<80% initial purity) without column crashing.

  • Dissolution: Dissolve the crude solid in a minimum volume of THF or Acetone.

  • Adsorption: Add Celite (or deactivated silica gel) to the solution at a 1:3 ratio (crude mass : Celite mass).

  • Evaporation: Carefully remove the solvent using a rotary evaporator until a dry powder is formed.

  • Elution: Load the powder evenly onto the top of a pre-packed silica column. Elute using a Chloroform:Methanol (85:15) isocratic system[4].

  • Validation Checkpoint: Before packing, the Celite/compound mixture must be a completely free-flowing powder with no clumps. Clumping indicates residual solvent, which will cause immediate band broadening and poor resolution on the column.

Protocol C: Optimized Recrystallization

Purpose: To polish high-purity crude material (>80%) to analytical grade (>99%).

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add approximately 8.5 mL of 95% Ethanol per gram of crude aldehyde[3].

  • Heating: Heat gently with stirring until the solvent boils and the solid dissolves. If colored impurities persist, perform a hot filtration through fluted filter paper.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.

  • Recovery: Filter the crystals via vacuum filtration and wash with 2 mL of ice-cold ethanol.

  • Validation Checkpoint: Crystals should form as distinct needles. If an amorphous powder or oil precipitates ("oiling out"), the solvent cooled too rapidly or the compound is supersaturated with impurities; reheat the mixture and add a few drops of ethanol to adjust the saturation point.

References
  • Benchchem. Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.
  • PubChemLite. 2,5,6-trichloro-1h-indole-3-carbaldehyde.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

Sources

Optimization

Technical Support Center: 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Stability, Handling, and Troubleshooting Guide Core Technical Overview Compound: 2,5,6-Trichloro-1H-indole-3-carbaldehyde CAS: 800400-47-9 (General analog reference) / Note: Specific CAS may vary by salt/hydration state;...

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Handling, and Troubleshooting Guide

Core Technical Overview

Compound: 2,5,6-Trichloro-1H-indole-3-carbaldehyde CAS: 800400-47-9 (General analog reference) / Note: Specific CAS may vary by salt/hydration state; often referenced as a Maribavir intermediate.[1] Molecular Formula: C₉H₄Cl₃NO Key Application: Critical intermediate in the synthesis of Maribavir (antiviral against CMV) and other benzimidazole ribosides.[1]

Executive Summary: This compound exhibits a unique stability profile due to the electron-withdrawing nature of the three chlorine atoms combined with the C3-formyl group.[1] While the halogenation stabilizes the indole ring against electrophilic attack, it activates the C2-position toward nucleophilic displacement and increases the acidity of the N-H proton. The primary stability risks are oxidative deformylation , C2-hydrolysis , and aldehyde hydration during analysis.[1]

Stability & Degradation Pathways[1]

The following diagram illustrates the primary degradation mechanisms you must control for.

degradation_pathways Compound 2,5,6-Trichloro-1H- indole-3-carbaldehyde (Intact) Acid 2,5,6-Trichloroindole- 3-carboxylic acid (Oxidation Product) Compound->Acid Air/O2 (Auto-oxidation) Hydrate Gem-diol / Hemiacetal (Solution Equilibrium) Compound->Hydrate MeOH/H2O (Reversible) Hydrolysis 2-Hydroxy/Oxo Derivative (Nucleophilic Attack) Compound->Hydrolysis High pH / Strong Nucleophiles (C2-Cl Displacement) Dimer Bis-indolyl Methanes (Acid-Catalyzed Dimerization) Compound->Dimer Strong Acid + Heat

Figure 1: Primary degradation pathways. The C3-aldehyde is the most reactive site, followed by the C2-chlorine which is activated by the electron-withdrawing formyl group.

Troubleshooting & FAQs
Category 1: Analytical Discrepancies (HPLC/NMR)

Q: Why does my HPLC chromatogram show a split peak or a broad "ghost" peak for the main compound? A: This is likely on-column hydration or hemiacetal formation , not impurity.[1]

  • Mechanism: The electron-deficient aldehyde (due to Cl substituents) readily reacts with water or methanol in the mobile phase to form a gem-diol or hemiacetal.[1] These species often have slightly different retention times and interconvert on the column timescale.[1]

  • Solution:

    • Switch Solvent: Use Acetonitrile (MeCN) instead of Methanol.

    • Acidify: Add 0.1% Formic Acid or TFA to the mobile phase to collapse the equilibrium.[1]

    • Temperature: Increase column temperature to 40°C to speed up kinetics, merging the peaks.

Q: My 1H-NMR shows a small singlet around 6.0-6.5 ppm and the aldehyde proton integration is low. Is it decomposing? A: Check your solvent. If you are using CD₃OD (Methanol-d4) , you are observing the hemiacetal.[1]

  • Fix: Switch to DMSO-d₆ or Acetone-d₆ . The aldehyde proton should appear as a sharp singlet between 9.8–10.2 ppm.[1]

Category 2: Storage & Physical Appearance [1]

Q: The off-white powder has turned brown/tan after two weeks. Is it still usable? A: This indicates photo-oxidation .[1]

  • Assessment: Indole derivatives are notoriously photosensitive.[1] The "browning" is often due to trace formation of quinoid-type oxidation products, which have high extinction coefficients (meaning a tiny amount causes significant color change).[1]

  • Action: Run an HPLC. If purity is >95%, perform a charcoal filtration during the next reaction step.[1] If <90%, recrystallize (see Protocol A).[1]

  • Prevention: Store in amber vials, under Argon/Nitrogen, at 2–8°C.

Category 3: Reaction Troubleshooting

Q: I am observing low yields during reductive amination. The starting material seems to disappear but the product isn't forming. A: The C2-chlorine is susceptible to nucleophilic aromatic substitution (S_NAr) .[1]

  • Cause: If you are using free amines at high temperatures or basic conditions, the amine may attack the C2-position (displacing Cl) rather than condensing with the aldehyde.[1]

  • Fix:

    • Use milder reducing agents (e.g., STAB - Sodium Triacetoxyborohydride) at room temperature.[1]

    • Pre-form the imine with a Lewis acid catalyst (e.g., Ti(OiPr)₄) before adding the reducing agent.[1]

    • Avoid strong bases.[1]

Technical Data & Protocols
Table 1: Solvent Compatibility Matrix
SolventCompatibilityNotes
DMSO / DMF ExcellentRecommended for stock solutions.[1] Stable for weeks at -20°C.
Acetonitrile GoodPreferred for HPLC.[1]
Methanol / Ethanol Caution Forms hemiacetals rapidly.[1] Avoid for storage or NMR.[1]
Chloroform / DCM ModerateAcidic impurities in CDCl₃ can catalyze dimerization.[1] Filter through basic alumina if storing.[1]
Water PoorInsoluble.[1] Hydrolysis risk at pH > 8.[1]
Protocol A: Purification via Recrystallization

Use this if purity drops below 95% due to oxidation.[1]

  • Dissolve: Suspend crude solid in minimal boiling Ethanol (95%) or Acetonitrile .

  • Clarify: If dark particles persist, filter hot through a Celite pad.[1]

  • Crystallize: Allow the solution to cool slowly to Room Temperature (RT), then move to 4°C for 4 hours.

  • Isolate: Filter the precipitate and wash with cold hexanes.[1]

  • Dry: Vacuum dry at 40°C for 6 hours. Note: Avoid high heat (>60°C) as it may induce sublimation or degradation.[1]

Protocol B: Recommended Handling Workflow

handling_workflow Start Receipt of Material QC Initial QC (HPLC/NMR) *Use DMSO-d6 for NMR* Start->QC Storage Storage Condition: Amber Vial, Argon Flush, 2-8°C QC->Storage Usage Experimental Usage: Warm to RT before opening (Prevents condensation) Storage->Usage Solvent Solvent Selection: Avoid Alcohols for storage Use MeCN/DMSO Usage->Solvent

Figure 2: Standard Operating Procedure (SOP) for handling halogenated indole aldehydes.

References
  • ChemicalBook. (2024).[1] Synthesis and Introduction of Maribavir. Link

  • National Institutes of Health (PubMed). (2004).[1] Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides. Link

  • Sigma-Aldrich. (n.d.).[1] 2,5,6-trichloro-1H-indole-3-carbaldehyde Product & Safety Data. Link[1]

  • Cayman Chemical. (2025).[1] Indole-3-carboxaldehyde Safety Data Sheet. Link

  • MDPI. (2020).[1][2] Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Link[1]

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for your batch before handling.

Sources

Troubleshooting

troubleshooting 2,5,6-trichloro-1H-indole-3-carbaldehyde NMR spectra

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific spectroscopic challenges associated with highly halogenated indole-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific spectroscopic challenges associated with highly halogenated indole-3-carbaldehydes.

Analyzing 2,5,6-trichloro-1H-indole-3-carbaldehyde presents unique Nuclear Magnetic Resonance (NMR) phenomena. The combination of electron-withdrawing chlorine substituents, quadrupolar nitrogen relaxation, and a rigid planar structure significantly alters expected relaxation times and exchange rates. This guide provides causal explanations and self-validating protocols to ensure absolute confidence in your structural characterization.

Diagnostic Decision Tree

Before diving into the specific protocols, use the following logical workflow to diagnose the most common spectral anomalies associated with this compound.

NMR_Troubleshooting Start NMR Spectrum Quality Check Symp1 Missing/Broad NH Peak (~12.5 ppm) Start->Symp1 Symp2 Missing Quaternary Carbons (C-Cl, C-CHO) Start->Symp2 Symp3 Aldehyde Peak Broadening (~10.0 ppm) Start->Symp3 Cause1 Proton Exchange with Trace Water/Solvent Symp1->Cause1 Cause2 Long T1 Relaxation Times (>50s) Symp2->Cause2 Cause3 Restricted Rotation or Poor Shimming Symp3->Cause3 Act1 Use strictly anhydrous DMSO-d6 Cause1->Act1 Act2 Optimize Ernst Angle (30°) & Increase Delay (D1) Cause2->Act2 Act3 Elevate Temperature & Re-shim Z/Z2 Cause3->Act3

Diagnostic workflow for 2,5,6-trichloro-1H-indole-3-carbaldehyde NMR troubleshooting.

Quantitative Reference Data

To troubleshoot effectively, you must first establish a baseline. Below is the expected chemical shift data for 2,5,6-trichloro-1H-indole-3-carbaldehyde in DMSO-d6. Notice the lack of standard ortho or meta coupling in the aromatic region, which is a key structural validator for this specific substitution pattern 1.

NucleusPositionExpected Shift (ppm)MultiplicityCausality / Mechanistic Notes
¹H N-H (1)12.0 – 12.5Broad singletStrongly deshielded by the indole ring current; broadened by ¹⁴N quadrupolar relaxation.
¹H CHO (3)9.9 – 10.1SingletHighly deshielded formyl proton.
¹H C-H (4)8.1 – 8.3SingletDeshielded by the anisotropic cone of the adjacent C3-carbonyl group. Appears as an isolated spin system (no ortho coupling due to C5-Cl).
¹H C-H (7)7.5 – 7.7SingletIsolated spin system (no ortho coupling due to C6-Cl).
¹³C CHO (3)~184.0QuaternaryCarbonyl carbon.
¹³C C-Cl (2, 5, 6)125.0 – 130.0QuaternaryExtremely long T1 relaxation times due to the lack of attached protons and heavy halogen substitution.

Troubleshooting Guide & FAQs

Q1: My ¹H NMR spectrum shows a perfectly integrated aldehyde and aromatic region, but the indole N-H peak at ~12.5 ppm is completely missing or appears as an indistinguishable baseline hump. How do I recover it? Analysis & Causality: The indole N-H proton is highly exchangeable. In the presence of trace moisture (H₂O) in your deuterated solvent, the proton rapidly exchanges with the solvent pool, causing the signal to broaden into the baseline or merge with the water peak 2. Furthermore, the adjacent ¹⁴N nucleus (spin I = 1) induces quadrupolar relaxation, which inherently broadens the N-H signal. Solution: Use strictly anhydrous DMSO-d6 stored over activated molecular sieves. DMSO is preferred over CDCl₃ because it acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between indole molecules and sharpening the N-H resonance. To validate the peak, utilize Protocol 2 below.

Q2: In my ¹³C NMR spectrum, the signals for C2, C3, C5, and C6 are either missing or barely above the noise floor, while C4 and C7 are clearly visible. Is my compound degrading? Analysis & Causality: Your compound is likely intact. The missing signals correspond to the quaternary carbons (C3) and the heavily chlorinated carbons (C2, C5, C6). Carbon-13 relaxation is primarily driven by dipole-dipole interactions with directly attached protons. Because these specific carbons lack attached protons, their longitudinal relaxation times (T1) are exceptionally long (often >50 seconds) 3. When using standard ¹³C acquisition parameters (e.g., a 90° pulse with a short 1-2 second relaxation delay), the magnetization of these carbons does not recover between scans, leading to signal saturation and disappearance 4. Solution: You must optimize the Ernst Angle. Reduce the excitation pulse angle from 90° to 30° and extend the D1 delay. See Protocol 1 for the exact methodology.

Q3: The aldehyde proton (CHO) at ~10.0 ppm appears slightly broadened or as a closely spaced multiplet instead of a sharp singlet. What causes this? Analysis & Causality: While 2,5,6-trichloro-1H-indole-3-carbaldehyde is a relatively rigid planar molecule, the aldehyde group at C3 can exhibit restricted rotation around the C3-C(CHO) bond due to steric hindrance from the C2-chlorine atom and electronic conjugation with the indole core. This can lead to the presence of s-cis and s-trans conformers (rotamers) in solution, which exchange at a rate comparable to the NMR timescale, causing peak broadening. Solution: Acquire the spectrum at an elevated temperature (e.g., 50°C - 60°C in DMSO-d6). Heating increases the kinetic rate of rotation around the C-C bond, pushing the system into the fast-exchange regime and coalescing the broadened peaks into a single, sharp singlet.

Experimental Protocols

Protocol 1: Optimized ¹³C NMR Acquisition for Halogenated Quaternary Carbons

Objective: Maximize signal-to-noise (S/N) for T1-limited carbons (C2, C5, C6) without requiring overnight scanning.

  • Sample Preparation: Dissolve 25-30 mg of 2,5,6-trichloro-1H-indole-3-carbaldehyde in 0.6 mL of anhydrous DMSO-d6. Filter through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that distort magnetic homogeneity.

  • Parameter Setup: Load the standard ¹³C{¹H} pulse program (e.g., zgpg30 on Bruker systems).

  • Pulse Angle Adjustment: Ensure the excitation pulse (P1) is set to a 30° flip angle (calculate this based on your probe's calibrated 90° pulse).

  • Relaxation Delay: Set the relaxation delay (D1) to 4.0 seconds.

  • Acquisition: Set the number of scans (NS) to 1024 or 2048. Execute the scan. The 30° pulse combined with the extended D1 will prevent the saturation of the C-Cl carbons, yielding a clean, full-backbone spectrum.

Protocol 2: D₂O Exchange for N-H Verification (Self-Validating System)

Objective: Conclusively identify the exchangeable indole N-H proton and differentiate it from baseline artifacts.

  • Acquire a standard ¹H NMR spectrum in DMSO-d6. Note the integral and chemical shift of the broad peak at ~12.5 ppm.

  • Eject the sample and add exactly 2 drops (~10 µL) of 99.9% D₂O directly into the NMR tube.

  • Cap the tube, invert 5-10 times to ensure complete mixing, and let it sit for 2 minutes to allow the chemical exchange (N-H + D₂O ⇌ N-D + HDO) to reach equilibrium.

  • Re-insert the sample, re-shim (as the solvent composition has slightly changed), and acquire a new ¹H spectrum.

  • Validation: The peak at ~12.5 ppm will be completely absent. A new broad peak corresponding to HDO will appear around 3.3 ppm, definitively proving the original signal was the exchangeable N-H proton.

References

  • Indole-3-carboxaldehyde basic properties and structure.BenchChem.
  • Nuclear magnetic resonance studies of exchangeable protons. II. The solvent exchange rate of the indole nitrogen proton of tryptophan derivatives.PubMed (NIH).
  • Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide.BenchChem.
  • Old and new experiments for obtaining quaternary-carbon-only NMR spectra.SciSpace.

Sources

Optimization

Technical Support Center: Degradation Pathways of 2,5,6-Trichloro-1H-indole-3-carbaldehyde (TCIC)

Welcome to the Application Support Center for the metabolic and environmental degradation of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9)[1]. As a highly halogenated indole derivative, TCIC presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the metabolic and environmental degradation of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9)[1]. As a highly halogenated indole derivative, TCIC presents unique analytical challenges due to its hydrophobicity, susceptibility to auto-oxidation, and complex multi-step degradation kinetics.

This guide provides drug development professionals and environmental scientists with field-proven methodologies, mechanistic insights, and troubleshooting strategies to accurately track and quantify its degradation pathways.

Mechanistic Framework: The TCIC Degradation Pathway

The degradation of halogenated indole-3-carbaldehydes typically follows a sequential biotransformation process. Initially, the aldehyde group at the C3 position is oxidized to a carboxylic acid by aldehyde oxidases (e.g., AAO1)[2]. Subsequent steps involve reductive dehalogenation to remove the sterically hindering chlorine atoms at the 2, 5, and 6 positions. Finally, the pyrrole ring undergoes cleavage via dioxygenases, funneling the intermediates into the catechol or anthranilate pathways for complete mineralization[3].

Pathway TCIC 2,5,6-trichloro-1H-indole-3-carbaldehyde (TCIC) TCICA 2,5,6-trichloro-1H-indole-3-carboxylic acid (TCICA) TCIC->TCICA Aldehyde Oxidase Dehal Dehalogenated Intermediates (e.g., 5,6-dichloro-2-hydroxy-ICA) TCICA->Dehal Reductive Dehalogenation RingCleavage Ring Cleavage Products (Anthranilate / Catechol) Dehal->RingCleavage Dioxygenase Mineralization Mineralization (TCA Cycle) RingCleavage->Mineralization Meta/Ortho Fission

Proposed multi-step degradation pathway of TCIC from oxidation to mineralization.

Standardized Analytical Workflows & Protocols

To accurately map the degradation kinetics of TCIC, we must prevent artifactual oxidation during sample preparation. The following protocol is designed as a self-validating system to ensure data integrity.

Workflow Prep Sample Quenching (1:1 Cold ACN) Extract Centrifugation & Supernatant Recovery Prep->Extract LCMS LC-MS/MS (MRM) ESI- Mode Extract->LCMS Analysis Kinetic Modeling (Half-life Calc) LCMS->Analysis

Standardized analytical workflow for tracking TCIC degradation kinetics via LC-MS/MS.

Protocol: LC-MS/MS Quantification of TCIC and Metabolites
  • Step 1: Matrix Quenching & Spiking. Extract 100 µL of the reaction matrix and immediately inject it into 100 µL of ice-cold acetonitrile containing 50 ng/mL of

    
    -indole (Internal Standard).
    
    • Causality: Cold acetonitrile instantaneously denatures metabolic enzymes (e.g., aldehyde oxidase, cytochrome P450), freezing the degradation profile at that exact time point.

    • Self-Validation Check: If the recovery of the

      
      -indole internal standard falls below 85%, the extraction is flagged for matrix suppression or incomplete precipitation, and the time-point must be re-processed.
      
  • Step 2: Protein Precipitation & Recovery. Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an amber HPLC vial.

    • Causality: Amber vials are critical because halogenated indoles are highly susceptible to rapid photolytic degradation under standard laboratory lighting[4].

  • Step 3: Chromatographic Separation. Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes.

    • Causality: The highly hydrophobic nature of the 2,5,6-trichloro substitutions requires a strong organic modifier to elute the compound, prevent column carryover, and ensure sharp peak shapes.

  • Step 4: Mass Spectrometry (MRM Mode). Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode.

    • Causality: The electron-withdrawing chlorine atoms make TCIC highly amenable to deprotonation

      
      , offering superior signal-to-noise ratios compared to positive ionization.
      

Quantitative Data & Analytical Reference Standards

Use the following table to establish your Multiple Reaction Monitoring (MRM) transitions and identify transient degradation intermediates.

AnalyteMolecular FormulaMonoisotopic Mass (Da)ESI- m/z

Expected RT (min)Primary Degradation Mechanism
TCIC

246.93245.98.4Parent Compound[5]
TCICA

262.93261.97.1Aldehyde Oxidation[2]
DCHICA

244.98243.95.5Reductive Dehalogenation + Hydroxylation
TCAA

252.95251.94.2Ring Cleavage (Anthranilate pathway)[3]

Troubleshooting & FAQs

Q1: Why is my TCIC degrading spontaneously in the stock solution before the experiment even begins? A: TCIC is highly susceptible to auto-oxidation. The aldehyde group at the C3 position readily oxidizes to a carboxylic acid in the presence of dissolved oxygen and ambient light. Solution: Always store stock solutions in anhydrous DMSO at -80°C. Purge the headspace of your vials with argon gas, and exclusively use amber glassware during preparation.

Q2: During the degradation assay, I am detecting intermediate mass shifts of approximately -34 Da. What does this indicate? A: A mass loss of ~34 Da typically corresponds to the replacement of a chlorine atom (isotopic mass ~35 Da) with a proton (mass ~1 Da) via reductive dehalogenation. This confirms that dehalogenases or cytochrome P450 enzymes in your biological matrix are actively stripping the 2,5,6-trichloro substitutions prior to ring cleavage.

Q3: Why am I not detecting the catechol or gentisate ring-cleavage intermediates despite complete TCIC depletion? A: Indole ring cleavage products are highly transient. Once the pyrrole ring is cleaved (e.g., via the anthranilate or catechol pathways), the resulting intermediates are rapidly oxidized by dioxygenases (such as catechol-2,3-dioxygenase) and funneled directly into the TCA cycle[3][6]. Solution: To detect these transient metabolites, you must spike your assay with specific dioxygenase inhibitors (e.g., 3-fluorocatechol) to trap the intermediates and allow them to accumulate to LC-MS/MS detectable levels.

Q4: How do I differentiate between biotic enzymatic degradation and abiotic photolysis of TCIC in my environmental samples? A: You must run a parallel heat-killed or azide-treated control matrix. If TCIC degrades in the azide-treated control, the degradation is abiotic (likely photolysis or spontaneous hydrolysis). If degradation only occurs in the active matrix, it is enzymatically driven. Furthermore, biotic degradation will distinctly yield the TCICA intermediate, whereas photolysis often results in erratic, non-specific polymerization products.

References

1.5 - Université du Luxembourg. 2.4 - Sigma-Aldrich. 3.2 - ResearchGate. 4.6 - PubMed Central (NIH). 5. 3 - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,5,6-Trichloro-1H-indole-3-carbaldehyde Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9)[1], a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9)[1], a critical intermediate in the synthesis of antiviral trichloroindole nucleosides targeting human cytomegalovirus (HCMV)[2].

Synthesizing this heavily halogenated indole derivative typically relies on the Vilsmeier-Haack formylation of 2,5,6-trichloroindole[3]. While highly regioselective for the C3-position[4], the electron-withdrawing nature of the three chlorine atoms alters the kinetic profile of the heterocycle, leading to specific, predictable impurity profiles.

Quantitative Data: Common Impurities & Analytical Signatures

To ensure a self-validating experimental system, continuous analytical monitoring is required. The table below summarizes the most frequent impurities encountered during the Vilsmeier-Haack synthesis of this compound, their mechanistic origins, and detection parameters.

Impurity ProfileMechanistic Origin / CausalityAnalytical SignatureMitigation Strategy
Unreacted 2,5,6-Trichloroindole Incomplete conversion due to deactivated nucleophilicity of the chlorinated indole ring.LC-MS: m/z ~219TLC: Higher Rf than product.Utilize a 1.2–1.5 molar excess of the Vilsmeier reagent.
Bis(indolyl)methane Dimer Acid-catalyzed electrophilic aromatic substitution between the product aldehyde and unreacted indole.LC-MS: m/z >4501H NMR: Loss of the -CHO signal (~9.9 ppm).Maintain strict thermal control (0–5 °C) during reagent addition; ensure rapid basic quench.
N-Formyl-2,5,6-trichloroindole Kinetic attack by the N1-position on the Vilsmeier reagent prior to thermodynamic C3-equilibration.1H NMR: Singlet at ~8.5 ppm.IR: Amide C=O stretch.Extend the basic aqueous hydrolysis phase (pH 8–9) to cleave the labile N-formyl bond.
Iminium Salt Carryover Incomplete hydrolysis of the chloroiminium intermediate[4].Solubility: Highly water-soluble, leading to poor organic extraction yields.Adjust quench pH precisely to 8-9 using NaOH or NaOAc; stir for >1 hour.

Troubleshooting Guides & FAQs

Q1: My LC-MS analysis of the crude product shows a high-molecular-weight mass peak (>450 Da). What is this, and how do I prevent it? Answer: This is a bis(indolyl)methane derivative , specifically 3,3'-bis(2,5,6-trichloro-1H-indolyl)methane. Causality: During the Vilsmeier-Haack reaction, the newly formed 2,5,6-trichloro-1H-indole-3-carbaldehyde acts as an electrophile. Under the highly acidic conditions generated by POCl3, any unreacted 2,5,6-trichloroindole can undergo a nucleophilic attack on the protonated aldehyde, leading to dimerization. Resolution: This is a kinetic issue. Ensure you are using a slight molar excess of the Vilsmeier reagent (DMF/POCl3) to rapidly and completely consume the starting indole. Furthermore, avoid prolonged heating once the reaction is complete, and quench the reaction rapidly in ice water to dilute the acid concentration.

Q2: My isolated yield is unusually low, and the aqueous layer remains highly colored. Where is my product? Answer: Your product is likely trapped as the water-soluble iminium intermediate [5]. Causality: The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces a C3-iminium salt. This salt must undergo aqueous basic hydrolysis to yield the final 2,5,6-trichloro-1H-indole-3-carbaldehyde[4]. If the quench is too acidic (pH < 7), the iminium salt remains stable and will not partition into the organic phase during extraction. Resolution: During the quench, slowly add aqueous NaOH or a saturated Sodium Acetate (NaOAc) solution until the pH is strictly between 8 and 9. Stir vigorously for 1–2 hours at room temperature to ensure complete hydrolysis before filtration or extraction.

Q3: NMR analysis reveals an unexpected singlet around 8.5 ppm, distinct from the expected C3-aldehyde peak at ~9.9 ppm. What does this indicate? Answer: This indicates the presence of an N-formylated impurity (N-formyl-2,5,6-trichloroindole). Causality: While the C3 position of the indole is the most nucleophilic site for electrophilic aromatic substitution, the N1 position can also kinetically attack the Vilsmeier reagent[5]. Resolution: The N-formyl bond is chemically labile under basic conditions. If this impurity is present, your hydrolysis step was likely too brief or not basic enough. Resuspend the crude mixture in a mild aqueous base (pH 9) and stir to selectively hydrolyze the N-formyl group back to the free N-H indole.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, follow this self-validating protocol for the synthesis and purification of 2,5,6-trichloro-1H-indole-3-carbaldehyde.

Step-by-Step Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation: Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0–5 °C using an ice-salt bath. Slowly add Phosphorus oxychloride (POCl3) (1.5 eq) dropwise over 30 minutes. Mechanistic Note: Strict temperature control prevents the degradation of the highly reactive chloroiminium ion[4].

  • Indole Addition: Dissolve 2,5,6-trichloroindole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature strictly below 10 °C.

  • C-C Bond Formation: Remove the ice bath and gradually heat the reaction mixture to 75–85 °C. Stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Hydrolysis & Quench (Critical Step): Cool the mixture to room temperature and pour it slowly into crushed ice. Slowly add 20% aqueous NaOH until the pH reaches 8–9. Stir vigorously for 1.5 hours to fully hydrolyze the iminium intermediate to the aldehyde[4].

  • Isolation: The target 2,5,6-trichloro-1H-indole-3-carbaldehyde will precipitate as a solid. Collect via vacuum filtration and wash extensively with cold deionized water to remove residual DMF and phosphate salts.

  • Purification: Recrystallize the crude powder from an Ethanol/Water mixture to remove trace bis(indolyl)methane and unreacted starting material.

Mechanistic & Workflow Visualizations

The following diagrams map the chemical causality of the reaction and the physical workflow required to isolate the pure compound.

G DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0-5 °C Iminium C3-Iminium Intermediate VR->Iminium + Indole Indole 2,5,6-Trichloroindole Indole->Iminium NFormyl N-Formyl Impurity Indole->NFormyl N1 Kinetic Attack Product 2,5,6-Trichloro-1H-indole -3-carbaldehyde Iminium->Product Basic Hydrolysis (pH 8-9) Dimer Bis(indolyl)methane Impurity Product->Dimer + Unreacted Indole (Acidic Conditions)

Reaction pathway of Vilsmeier-Haack formylation highlighting impurity divergence.

Workflow Crude Crude Reaction Mixture Quench Ice-Water Quench & pH 8-9 Adjust Crude->Quench Filter Vacuum Filtration of Precipitate Quench->Filter Wash Aqueous Wash (Removes DMF) Filter->Wash Recryst Recrystallization (EtOH/H2O) Wash->Recryst Pure Pure Target Aldehyde Recryst->Pure

Step-by-step purification workflow to isolate target aldehyde and remove impurities.

References

  • Williams, J. D., Chen, J. J., Drach, J. C., & Townsend, L. B. (2004). "Design, Synthesis, and Antiviral Activity of Certain 3-Substituted 2,5,6-Trichloroindole Nucleosides." Journal of Medicinal Chemistry, 47(23), 5753-5765. URL: [Link]

  • Reagent Database. "2,5,6-TRICHLORO-1H-INDOLE-3-CARBALDEHYDE CAS 800400-47-9." Life Science Database. URL: [Link]

  • Townsend, L. B., et al. (2000). "Synthesis and antiviral evaluation of trisubstituted indole N-nucleosides as analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB)." PubMed. URL: [Link]

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction Mechanism and Applications." Master Organic Chemistry. URL: [Link]

  • Afghan, A., et al. (2016). "Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Applications." Organic Chemistry Research, 2(2), 120-126. URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2,5,6-Trichloro-1H-indole-3-carbaldehyde Synthesis

Case ID: IND-CL3-CHO-SCALE Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Scaling up the synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-CL3-CHO-SCALE Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) presents unique challenges compared to unsubstituted indoles. The presence of three chlorine atoms—specifically the electron-withdrawing groups at C5 and C6, and the steric/electronic influence at C2—significantly deactivates the indole ring toward electrophilic substitution. This guide addresses the critical parameters for the Vilsmeier-Haack formylation , focusing on overcoming sluggish kinetics, managing the exotherm of the Vilsmeier reagent formation, and ensuring the stability of the C2-chlorine substituent during workup.

Part 1: Reaction Mechanism & Critical Control Points

The following workflow illustrates the mechanistic pathway and identifies "Red Zone" risks where scale-up failures most frequently occur.

VilsmeierScaleUp Start Reagents: POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Start->Vilsmeier Exothermic Formation Keep T < 10°C Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Requires Heat (60-90°C) due to Deactivated Ring Substrate Substrate: 2,5,6-Trichloroindole Substrate->Intermediate Addition Hydrolysis Hydrolysis (Ice/Water/Base) Intermediate->Hydrolysis Quenching Highly Exothermic Note1 CRITICAL: Viscosity increases Ensure high-torque stirring Intermediate->Note1 Product Product: 2,5,6-Trichloro-1H- indole-3-carbaldehyde Hydrolysis->Product Precipitation pH Control (8-9)

Figure 1: Critical pathway for Vilsmeier-Haack formylation of electron-deficient indoles. Note the requirement for elevated temperatures compared to standard indoles.

Part 2: Optimized Scale-Up Protocol (100g - 1kg Batch)

Rationale: Unlike simple indoles that react at 0°C, the 2,5,6-trichloro analog requires thermal energy to overcome the deactivating effect of the chlorine atoms. However, the C2-Cl bond is sensitive to harsh acidic hydrolysis, necessitating a buffered quench.

Materials & Stoichiometry
ComponentEquiv.RoleCritical Specification
2,5,6-Trichloroindole 1.0SubstratePurity >98% (HPLC); Dry (<0.5% water)
Phosphorus Oxychloride (POCl₃) 1.2 - 1.5ReagentFreshly distilled if yellow; Clear/Colorless
DMF (Anhydrous) 5.0 - 8.0 volSolvent/ReagentWater <0.05%; Amine-free
NaOH / Na₂CO₃ N/AQuench BaseUse 20% aq. solution for controlled pH
Step-by-Step Workflow
  • Vilsmeier Reagent Formation (The "Cold" Step):

    • Charge anhydrous DMF (5.0 vol) into the reactor. Cool to 0–5°C.

    • Add POCl₃ (1.2 equiv) dropwise. Control: Maintain internal temperature <10°C.

    • Why? High temps here cause DMF decomposition (CO formation) and reagent degradation [1].

    • Stir for 30 mins at 0–5°C to ensure complete formation of the chloroiminium salt.

  • Substrate Addition & Heating (The "Hot" Step):

    • Dissolve 2,5,6-trichloroindole in minimum DMF (2–3 vol).

    • Add the indole solution to the Vilsmeier reagent slowly.

    • Ramp: Slowly heat the mixture to 80–90°C .

    • Expert Insight: Standard indoles react at RT. The trichloro-analog is electron-poor; reaction monitoring (HPLC) usually shows <10% conversion at RT. Heating is mandatory to drive the reaction [2].

    • Monitor until starting material is <1.0%.

  • Quenching & Isolation:

    • Cool reaction mass to <20°C.[1]

    • Pour the reaction mixture slowly into crushed ice (10 vol) with vigorous stirring.

    • Neutralization: Adjust pH to 8–9 using 20% NaOH or Sat. Na₂CO₃.

    • Warning: Do not allow pH to exceed 11, or the aldehyde may undergo Cannizzaro reaction or haloform-type cleavage.

    • Filter the precipitate, wash with water (3x) to remove DMF salts, and dry at 50°C under vacuum.

Part 3: Troubleshooting & FAQs
Q1: The reaction mixture solidified into a "brick" during the heating phase. How do I save it?

Diagnosis: This is a common issue in Vilsmeier scale-ups known as "stalling." The iminium salt intermediate is often insoluble in the starting solvent volume, leading to a thick paste that halts stirring and heat transfer. Solution:

  • Immediate Action: Add additional anhydrous DMF (1–2 volumes) to restore fluidity. Do not add water.

  • Prevention: For future batches, increase the initial DMF volume to 8–10 volumes relative to the indole mass. Ensure your reactor is equipped with a high-torque overhead stirrer (anchor or helical ribbon impeller), not a magnetic stir bar.

Q2: I see low conversion (~60%) even after 12 hours at 60°C.

Diagnosis: The 2,5,6-trichloro substitution pattern strongly deactivates the C3 position. 60°C is likely insufficient activation energy. Solution:

  • Increase Temperature: Raise the reaction temperature to 90–95°C .

  • Reagent Boost: If the reaction has stalled, cool to RT and add an additional 0.2–0.3 equiv of POCl₃, then reheat. The active Vilsmeier reagent can degrade over time at high temperatures.

  • Check DMF: Ensure your DMF is dry. Water destroys POCl₃, reducing the effective equivalents of the electrophile [3].

Q3: The product color is dark brown/black instead of the expected off-white/yellow.

Diagnosis: This typically indicates oxidative degradation or polymerization, often caused by an overly aggressive exotherm during the quench or trace acid remaining in the solid. Solution:

  • Quench Control: The hydrolysis of the excess Vilsmeier reagent releases massive heat. Ensure the quench temperature never exceeds 20–25°C by adding the reaction mass to ice (inverse addition), not water to the reaction.

  • Purification: Recrystallize the crude solid from DMF/Water or Ethanol/Water. Activated charcoal treatment during recrystallization is highly effective for removing oligomeric color bodies.

Q4: Is the C2-Chlorine stable? I see a minor impurity at RRT 0.9.

Diagnosis: While 2-chloroindoles are generally stable, the C2 position is susceptible to nucleophilic attack if the quench is too basic (pH >12) or if the reaction mixture is heated excessively (>110°C). Solution:

  • Impurity ID: The impurity is likely the 2-hydroxy (oxindole) derivative or a dimer.

  • Mitigation: Strictly limit the quench pH to 8–9. Avoid prolonged heating once conversion is complete.

Part 4: Comparative Data (Scale-Up Parameters)
ParameterStandard Indole2,5,6-TrichloroindoleImpact on Scale-Up
Reaction Temp 0°C to 25°C80°C to 95°C Requires oil heating/jacketed reactor; higher energy cost.
Reaction Time 1 - 2 hours6 - 12 hours Longer cycle time; reactor occupancy increases.
Stirring Requirement StandardHigh Torque Iminium salt is denser and less soluble; risk of motor burnout.
Quench Exotherm ModerateHigh Requires larger cooling capacity (chiller) for safe hydrolysis.
References
  • Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2] Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4][5][6][7][8] Comprehensive Organic Synthesis, 2, 777-794. Link

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Formylation of Indoles: Application Notes and Protocols. Link

  • Marson, C. M. (2011). Vilsmeier Reagents in Organic Synthesis. Academic Press.[2] (General Reference for Vilsmeier Chemistry).

Disclaimer: This guide is intended for use by qualified chemical professionals. Always perform a risk assessment (HAZOP) before scaling up reactions involving POCl₃.

Sources

Reference Data & Comparative Studies

Validation

Precision Analytics for Halogenated Indoles: Validating Purity of 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development Focus: Comparative HPLC Method Performance & Validation Protocols Executive Summary: The Halogen Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development Focus: Comparative HPLC Method Performance & Validation Protocols

Executive Summary: The Halogen Challenge

In the synthesis of antiviral candidates (specifically those targeting HCMV or HIV), 2,5,6-trichloro-1H-indole-3-carbaldehyde serves as a critical scaffold. However, its validation presents a unique chromatographic challenge: distinguishing the target trichloro-species from its des-chloro impurities (e.g., 5,6-dichloro-1H-indole-3-carbaldehyde) and regioisomers (e.g., 2,4,6-trichloro analogs).

Standard "generic" HPLC methods often fail to resolve these structurally similar hydrophobic homologs, leading to overestimated purity and downstream synthetic failures. This guide objectively compares a Standard C18 Method against an Optimized Core-Shell Phenyl-Hexyl Method , demonstrating why the latter is the requisite standard for high-integrity validation.

Comparative Analysis: Why Methodology Matters

The separation of poly-halogenated indoles requires exploiting subtle differences in electron density and molecular shape, not just hydrophobicity.

The Alternatives at a Glance
FeatureMethod A: Generic C18 (The Alternative) Method B: Core-Shell Phenyl-Hexyl (The Solution)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Separation Mechanism Hydrophobic Interaction onlyHydrophobicity +

-

Interaction
Resolution (Target vs. 5,6-di-Cl)

(Co-elution risk)

(Baseline separation)
Peak Shape (Tailing Factor)

(Silanol interaction)

(Steric protection)
Run Time 25 Minutes12 Minutes
Suitability Rough reaction monitoringFinal Release Testing & QC
Expert Insight: The Mechanism of Failure vs. Success
  • Why C18 Fails: The 2,5,6-trichloro and 5,6-dichloro analogs have nearly identical hydrophobicity indices. On a standard C18 chain, they interact purely based on dispersive forces, resulting in peak overlap.

  • Why Phenyl-Hexyl Succeeds: The electron-withdrawing chlorine atoms on the indole ring create an electron-deficient

    
    -system. The Phenyl-Hexyl stationary phase engages in specific 
    
    
    
    -
    
    
    stacking interactions with the indole core. The additional chlorine at the 2-position significantly alters this interaction energy compared to the des-chloro impurity, providing the necessary selectivity factor (
    
    
    ) for separation.

Experimental Protocol: The Optimized Method

This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

A. Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (or equivalent).

  • Wavelength: 295 nm (Maximal absorbance for indole-3-carbaldehyde chromophore, minimizes solvent cut-off noise).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Critical for mass transfer kinetics of bulky chlorinated molecules).

B. Mobile Phase Setup
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the indole -NH, ensuring sharp peaks).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % Solvent A % Solvent B Event
0.0 60 40 Equilibration
8.0 20 80 Elution of Target
9.0 5 95 Wash
10.0 60 40 Re-equilibration

| 12.0 | 60 | 40 | End |

C. Standard & Sample Preparation[1]
  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required due to low aqueous solubility of the trichloro-indole.

  • Stock Solution: Dissolve 25 mg of 2,5,6-trichloro-1H-indole-3-carbaldehyde in 25 mL Diluent (1000 µg/mL).

  • Working Standard: Dilute to 50 µg/mL.

Validation Data & Performance Metrics

The following data summarizes the validation of Method B according to ICH Q2(R1) guidelines.

Specificity & Resolution
  • Challenge: A spiked mixture containing the target, 5,6-dichloro-1H-indole-3-carbaldehyde (Impurity A), and 5,6-dichloroindole (Starting Material).

  • Result:

    • Impurity A RT: 4.2 min

    • Target RT: 5.8 min

    • Resolution (

      
      ): 4.1  (Pass > 2.0)
      
Linearity & Range
  • Range: 0.5 µg/mL to 75 µg/mL (1% to 150% of target concentration).

  • Regression:

    
    .
    
  • Equation:

    
    .
    
Precision & Accuracy (Recovery)
Level% Recovery (Mean, n=3)% RSDAcceptance Criteria
50%99.4%0.8%98-102%
100%100.1%0.5%98-102%
150%100.3%0.6%98-102%
Sensitivity[1][6]
  • LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10).

  • Significance: This sensitivity allows for the detection of trace de-halogenated byproducts formed during aggressive Vilsmeier-Haack formylation conditions.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the method validation lifecycle, highlighting the critical decision points for this specific compound.

ValidationWorkflow Start Method Development Strategy Solubility Solubility Check (High Organic Diluent Required) Start->Solubility ColumnSelect Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Solubility->ColumnSelect Opt_Gradient Gradient Optimization (Resolution of Chloro-Homologs) ColumnSelect->Opt_Gradient Select Phenyl-Hexyl Validation ICH Q2(R1) Validation Opt_Gradient->Validation Specificity Specificity: Spike with 5,6-dichloro impurity Validation->Specificity Linearity Linearity & Range (0.15 - 75 µg/mL) Validation->Linearity Accuracy Accuracy/Recovery (Spike at 50, 100, 150%) Validation->Accuracy Decision Pass Criteria? (Rs > 2.0, Tf < 1.5) Specificity->Decision Linearity->Decision Accuracy->Decision Final Approved for Release Testing Decision->Final Yes Refine Refine Method (Adjust Temp/pH) Decision->Refine No Refine->Opt_Gradient

Caption: Systematic workflow for validating HPLC purity methods for halogenated indoles, emphasizing the critical stationary phase selection step.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Phenomenex. (2023). Core-Shell Technology: Selectivity Guide for Phenyl-Hexyl Phases. Phenomenex Technical Notes. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparative

Overcoming the Crystallization Bottleneck: MicroED vs. SC-XRD for 2,5,6-Trichloro-1H-indole-3-carbaldehyde Derivatives

As drug discovery pipelines increasingly rely on highly functionalized, halogen-rich scaffolds, structural biologists face a recurring bottleneck: these molecules stubbornly resist forming the large single crystals requi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized, halogen-rich scaffolds, structural biologists face a recurring bottleneck: these molecules stubbornly resist forming the large single crystals required for traditional X-ray crystallography.

Derivatives of 2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS 800400-47-9) represent a prime example of this challenge. These compounds are highly valued as precursors for kinase inhibitors, anti-quorum sensing agents, and anti-breast cancer therapeutics[1][2]. However, their structural elucidation is notoriously difficult.

This guide provides an objective, data-driven comparison of two analytical approaches for resolving the 3D structures of these challenging derivatives: Single-Crystal X-ray Diffraction (SC-XRD) using advanced microfocus sources, and the revolutionary Microcrystal Electron Diffraction (MicroED) technique[3].

Mechanistic Background: The Crystallization Challenge

To understand why 2,5,6-trichloro-1H-indole-3-carbaldehyde derivatives are difficult to analyze, we must examine the causality behind their crystallization behavior.

The indole core naturally forms strong intermolecular hydrogen bonds, specifically between the N–H donor and the C=O acceptor of the carbaldehyde group, typically resulting in robust, centrosymmetric dimers[4]. However, the introduction of three highly electronegative, polarizable chlorine atoms at positions 2, 5, and 6 fundamentally alters the crystal packing landscape.

The chlorines create highly directional "σ-holes," acting as potent halogen bond donors. This results in a competing network of Cl···Cl and Cl···O interactions[4]. Thermodynamically, this complex interaction network causes rapid, uncontrolled 1D nucleation. Instead of growing into the >10 µm block crystals required for SC-XRD, the compound kinetically traps into sub-micron, needle-like powders[5].

Interactions Indole 2,5,6-Trichloro-1H-indole-3-carbaldehyde Core Scaffold HB Hydrogen Bonding (N-H···O) Indole->HB XB Halogen Bonding (Cl···Cl / Cl···O) Indole->XB Pi π-π Stacking (Indole Rings) Indole->Pi Result1 Centrosymmetric Dimers HB->Result1 Result2 Rapid 1D Chain Propagation (Needle Microcrystals) XB->Result2 Pi->Result2 Result1->Result2

Mechanistic pathways of intermolecular interactions driving microcrystal formation.

Methodology Comparison: SC-XRD vs. MicroED

The Traditional Gold Standard: SC-XRD (Microfocus)

SC-XRD relies on the diffraction of X-rays by the electron clouds of atoms. Because X-rays interact weakly with matter, a massive number of unit cells (a large crystal) is required to generate a detectable signal. For poorly soluble trichloro-indoles, achieving this requires exhaustive, weeks-long crystallization screens.

The Modern Alternative: MicroED (Cryo-TEM)

MicroED leverages a Cryogenic Transmission Electron Microscope (Cryo-TEM). Because electrons interact with matter orders of magnitude more strongly than X-rays, MicroED can extract atomic-resolution data from vanishingly small crystals—often directly from the synthesized powder[3][6]. Furthermore, electrons probe the electrostatic potential of the atoms, allowing MicroED to map charged states, which is highly beneficial for analyzing the halogen bonding networks[7].

G cluster_SCXRD SC-XRD Workflow cluster_MicroED MicroED Workflow Start Synthesized 2,5,6-Trichloro Derivative Powder S1 Extensive Crystallization Screening (Weeks) Start->S1 M1 Direct Powder Crushing (Minutes) Start->M1 S2 Harvest Large Crystal (>10 µm) S1->S2 S3 X-Ray Diffraction (Microfocus Source) S2->S3 End Atomic Resolution Structure (<1.0 Å) S3->End M2 Cryo-EM Grid Prep (~100 nm crystals) M1->M2 M3 Continuous Rotation Electron Diffraction M2->M3 M3->End

Workflow comparison between traditional SC-XRD and rapid MicroED pipelines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Vapor Diffusion Crystallization for SC-XRD

Objective: Overcome poor solubility to force 3D crystal growth.

  • Solvent Selection: Dissolve 5.0 mg of the 2,5,6-trichloro-1H-indole-3-carbaldehyde derivative in 0.5 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the strong N-H···O dimers, ensuring complete dissolution.

  • Setup: Place the DMSO solution in a 2 mL inner glass vial. Place this vial uncovered inside a 20 mL outer vial containing 3 mL of distilled water (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed in a vibration-free incubator at 20°C for 14–21 days.

  • Validation Step: Inspect the inner vial under a polarized light microscope. The presence of birefringence confirms crystallinity. Crystals must be physically measured; proceed to the diffractometer only if block dimensions exceed 10 µm in at least two axes.

Protocol B: MicroED Grid Preparation and Data Collection

Objective: Bypass crystallization by utilizing native nanocrystals within the powder[5][6].

  • Sample Preparation: Place ~1 mg of the raw synthesized powder between two clean glass slides. Apply gentle, circular pressure to grind the powder. Causality: This breaks large amorphous aggregates into electron-transparent nanocrystals (~100–300 nm).

  • Grid Application: Lightly dust the ground powder onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R2/2). Shake off excess material.

  • Cryo-Cooling: Plunge-freeze the grid into liquid nitrogen. Causality: Cryogenic temperatures drastically reduce radiation damage caused by the electron beam during data collection[3].

  • Data Acquisition: Load the grid into a Cryo-TEM operating at 200 kV. Identify a suitable nanocrystal. Continuously rotate the stage from -30° to +30° at a rate of 0.5°/s while recording diffraction patterns on a high-speed CMOS camera[7].

  • Validation Step: Process the resulting .mrc movie files using standard X-ray crystallographic software (e.g., DIALS or XDS). Successful indexing of the first 10 frames validates the crystal's integrity.

Comparative Performance Data

The following table synthesizes the operational and performance metrics of both techniques when applied to heavily halogenated indole derivatives.

Performance MetricSC-XRD (Dual-Source Microfocus)MicroED (200kV Cryo-TEM)
Minimum Required Crystal Size > 10,000 nm (10 µm)~ 100 nm
Crystallization Lead Time 2 to 4 WeeksNone (Direct from powder)
Sample Preparation Time < 10 Minutes (once grown)< 15 Minutes
Data Acquisition Time 4 to 12 Hours2 to 5 Minutes
Typical Resolution Limit 0.75 – 0.85 Å0.80 – 0.95 Å
R1 Value (Typical) 3% – 5%10% – 15% (Due to dynamical scattering)
Radiation Damage Risk LowHigh (Mitigated by Cryo-cooling)
Electrostatic Potential Mapping No (Electron Density only)Yes (Maps charged states)

Conclusion & Recommendations

For derivatives of 2,5,6-trichloro-1H-indole-3-carbaldehyde, the choice between SC-XRD and MicroED dictates the speed and success of the drug development pipeline.

  • Choose SC-XRD when absolute structural precision is required (e.g., final regulatory filings for an API) and when time permits exhaustive crystallization screens. SC-XRD provides superior R-factors and avoids the dynamical scattering complexities inherent to electron diffraction.

  • Choose MicroED during the iterative phases of drug discovery, lead optimization, or when dealing with vanishingly small yields of insoluble intermediates. MicroED completely bypasses the crystallization bottleneck, delivering atomic-resolution structures directly from powders in a fraction of the time[5].

By integrating MicroED into the analytical workflow, pharmaceutical researchers can maintain momentum in hit-to-lead campaigns without being stalled by the physical chemistry limitations of halogenated scaffolds.

References

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences[Link]

  • Microcrystal Electron Diffraction of Small Molecules Journal of Visualized Experiments (JoVE) / NIH PMC[Link]

  • Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies Pharmaceuticals (Basel) / NIH PMC[Link]

  • Micro-Crystal Electron Diffraction Analysis Service Overview Mtoz Biolabs[Link]

Sources

Validation

Comparative Guide: Chlorinated Indole-3-Carboxaldehydes in Drug Discovery

Executive Summary Chlorinated indole-3-carboxaldehydes represent a privileged class of heterocyclic intermediates in medicinal chemistry. Unlike their unsubstituted counterparts, these halogenated scaffolds offer distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated indole-3-carboxaldehydes represent a privileged class of heterocyclic intermediates in medicinal chemistry. Unlike their unsubstituted counterparts, these halogenated scaffolds offer distinct electronic and physicochemical profiles that enhance metabolic stability and ligand-target binding affinity.

This guide provides a technical comparison of key chlorinated isomers—specifically focusing on 5-chloroindole-3-carboxaldehyde versus its regioisomers (4-, 6-, and 7-chloro)—and details their synthesis, reactivity, and application in developing bioactive small molecules.

Part 1: Structural & Physicochemical Comparison

The position of the chlorine atom on the indole ring significantly influences the molecule's electronic distribution, affecting both chemical reactivity (electrophilic substitution susceptibility) and biological performance (LogP, metabolic blockade).

Isomer Stability and Physical Properties

The 5-chloro isomer is the most widely utilized derivative due to its optimal balance of stability and synthetic accessibility.

Property5-Chloroindole-3-carboxaldehyde6-Chloroindole-3-carboxaldehydeIndole-3-carboxaldehyde (Parent)
CAS Registry 827-01-017422-33-2 (Precursor)487-89-8
Molecular Weight 179.60 g/mol 179.60 g/mol 145.16 g/mol
Melting Point 213–216 °C168–172 °C (Est.)193–196 °C
LogP (Calc) ~2.63~2.65~1.60
Electronic Effect Inductive withdrawing (-I) at C5Resonance donating (+M) / -I at C6Neutral
Spectroscopic Identification (NMR Distinction)

Distinguishing regioisomers is critical during synthesis. The coupling patterns in ^1H NMR provide a definitive fingerprint.

  • 5-Chloro Isomer: Look for a meta-coupling doublet (

    
     Hz) for the H-4 proton (shifted downfield due to the aldehyde anisotropy) and an ortho-coupling doublet (
    
    
    
    Hz) for H-7.
  • 6-Chloro Isomer: The H-7 proton appears as a singlet or small doublet (meta-coupling to H-4), while H-4 and H-5 show strong ortho-coupling (

    
     Hz).
    

Part 2: Synthesis & Reactivity[1]

The Vilsmeier-Haack formylation is the industry-standard protocol for synthesizing these aldehydes. While the reaction is robust, the presence of the chlorine atom requires specific optimization compared to the unsubstituted indole.

Comparative Reactivity

The indole ring is electron-rich, facilitating electrophilic aromatic substitution at C3.

  • Unsubstituted Indole: Reacts rapidly at 0–25 °C.

  • Chlorinated Indoles: The chlorine atom exerts an electron-withdrawing inductive effect (-I), slightly deactivating the ring.

    • Consequence: Reactions often require elevated temperatures (35–60 °C) or longer reaction times to achieve quantitative yields.

    • Regioselectivity:[1] The C3 position remains the preferred site of attack due to the overwhelming directing power of the enamine-like nitrogen lone pair.

Mechanism of Action (Vilsmeier-Haack)

The following diagram illustrates the pathway from the chloroindole precursor to the final aldehyde.

VilsmeierHaack Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent Activation Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate + Indole (C3 Attack) Indole 5-Chloroindole (Nucleophile) Indole->Intermediate Hydrolysis Hydrolysis (H2O / Base) Intermediate->Hydrolysis Quench Product 5-Chloroindole- 3-carboxaldehyde Hydrolysis->Product Final Product

Figure 1: Vilsmeier-Haack formylation mechanism targeting the C3 position of 5-chloroindole.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Chloroindole-3-carboxaldehyde

Valid for 5-, 6-, and 7-chloro isomers.

Reagents:

  • 5-Chloroindole (1.0 equiv)

  • Phosphorus oxychloride (

    
    , 1.2 equiv)
    
  • N,N-Dimethylformamide (DMF, 5.0 equiv - acts as solvent/reagent)

  • Sodium hydroxide (NaOH, 10% aq) or Sodium acetate

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask, place anhydrous DMF and cool to 0 °C in an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Stir for an additional 30 minutes at 0 °C to generate the Vilsmeier reagent (a white/yellowish suspension may form).
    
  • Addition: Dissolve 5-chloroindole in a minimum volume of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature. Heat to 40–50 °C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The spot for the starting indole should disappear.

  • Quench: Pour the reaction mixture onto crushed ice (~200 g).

  • Hydrolysis: Basify the solution to pH 9–10 using 10% NaOH or saturated Sodium Acetate solution. Stir vigorously for 1 hour. The product will precipitate as a solid.

  • Purification: Filter the solid, wash copiously with water, and recrystallize from hot ethanol or methanol.

    • Target Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Functionalization (Schiff Base Formation)

Chlorinated indole aldehydes are frequently derivatized into hydrazones or imines to screen for biological activity.

  • Dissolve 5-chloroindole-3-carboxaldehyde (1 mmol) in Ethanol (10 mL).

  • Add the amine/hydrazide derivative (1 mmol) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reflux for 3–6 hours.

  • Cool to room temperature; the precipitate is filtered and recrystallized from ethanol.

Part 4: Biological Application & SAR[2]

Why Chlorinate?

Incorporating chlorine at the C5 position is a strategic "bio-isostere" modification.

  • Metabolic Stability: The C5 position is a primary site for metabolic hydroxylation (by Cytochrome P450) in unsubstituted indoles. Blocking this site with Chlorine (

    
     extension) prolongs drug half-life.
    
  • Lipophilicity: Chlorine increases the LogP (see Table 1.1), improving membrane permeability.

  • Halogen Bonding: The Chlorine atom can engage in specific halogen-bonding interactions with carbonyl backbone residues in protein binding pockets (e.g., Kinases).

Case Study: Anticancer Activity (EGFR/BRAF Inhibition)

Studies indicate that 5-chloro derivatives often outperform their non-chlorinated analogs in kinase inhibition assays.

CompoundTargetIC50 (µM)Mechanism Note
5-Cl-Indole Derivative EGFR Kinase0.08Cl fills hydrophobic pocket in ATP binding site
Unsubstituted Analog EGFR Kinase> 1.0Lacks hydrophobic interaction
5-Cl-Indole Hydrazone BRAF V600E0.15Stabilized by halogen bond
SAR Decision Tree

Use this logic flow to select the appropriate indole aldehyde for your research.

SAR_Logic Start Select Indole Scaffold Goal1 Goal: Enhance Metabolic Stability? Start->Goal1 Goal2 Goal: Maximize H-Bonding? Start->Goal2 Decision1 Block C5 Position Goal1->Decision1 Yes Decision2 Keep C5 Open / Add OH Goal2->Decision2 Result1 Use 5-Chloroindole- 3-carboxaldehyde Decision1->Result1 Primary Choice Result3 Use 6-Chloroindole- 3-carboxaldehyde Decision1->Result3 Alternative (Sterics) Result2 Use 5-Hydroxyindole- 3-carboxaldehyde Decision2->Result2

Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting indole intermediates.

References

  • Synthesis & Vilsmeier-Haack Reaction

    • BenchChem. (2025).[1][2][3] A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. Link

    • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21–33. Link

  • Biological Activity & SAR

    • National Institutes of Health (NIH). (2023).[4][5] Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate.... Link

    • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Link

  • Physical Properties & Data

    • Sigma-Aldrich.[6] Product Specification: 5-Chloroindole-3-carboxaldehyde. Link

    • ChemicalBook. 6-Chloroindole NMR Spectrum Data. Link

Sources

Comparative

Assessing the Reactivity of 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Halogenated Indole Scaffold 2,5,6-trichloro-1H-indole-3-carbaldehyde is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Halogenated Indole Scaffold

2,5,6-trichloro-1H-indole-3-carbaldehyde is a highly specialized heterocyclic building block, distinct from its ubiquitous parent compound, indole-3-carbaldehyde. While the parent indole is electron-rich and prone to electrophilic substitution, the 2,5,6-trichloro variant represents an electron-deficient indole core .

This inversion of electronic character drastically alters its reactivity profile, making it a critical intermediate in the synthesis of antiviral nucleosides (specifically human cytomegalovirus, HCMV, inhibitors like maribavir analogs). This guide objectively assesses its reactivity, comparing it against standard alternatives to aid in experimental design.

Comparative Analysis: Electronic & Reactivity Profile

The introduction of three chlorine atoms transforms the indole scaffold. The table below contrasts the target compound with the standard indole-3-carbaldehyde and the 2-chloro intermediate.

Table 1: Reactivity Comparison Matrix
FeatureIndole-3-carbaldehyde (Standard)2-Chloroindole-3-carbaldehyde (Intermediate)2,5,6-Trichloroindole-3-carbaldehyde (Target)
Electronic State Electron-rich (Nucleophilic C2/C3)Moderately DeactivatedHighly Electron-Deficient
C3-Formyl Reactivity Moderate ElectrophileEnhanced ElectrophileHigh Electrophile (Rapid condensation)
C2-Position Open for Electrophilic AttackBlocked (Cl); Susceptible to SnArActivated for Nucleophilic Attack (SnAr / Ring Opening)
NH Acidity (pKa) ~16.9 (DMSO)~15.8< 15.0 (Significant increase in acidity)
Primary Risk Oligomerization under acidHydrolysis of C2-ClNucleophilic Ring Opening (Tele-substitution)
Key Application Tryptophan synthesis, DyesKinase inhibitorsAntiviral Nucleosides (HCMV)

Critical Reactivity Pathways

Pathway A: Enhanced C3-Condensation (Schiff Base Formation)

The electron-withdrawing nature of the 5,6-dichloro substitution pulls electron density away from the indole ring, reducing the donation into the C3-carbonyl. This makes the aldehyde carbon significantly more electrophilic than in unsubstituted indoles.

  • Experimental Implication: Condensation reactions with amines, hydrazines, or hydroxylamines proceed rapidly.

  • Caution: Strong acidic catalysis (often used for standard indoles) should be minimized to prevent acid-catalyzed hydrolysis or displacement of the C2-chlorine.

Pathway B: Nucleophilic Tele-Substitution (The "Hidden" Mechanism)

This is the most distinct and dangerous reactivity feature. In 2-chloro-3-formylindoles, the C2-Cl bond is activated. However, direct displacement is often outcompeted by a ring-opening/ring-closing mechanism (Tele-substitution), particularly with small nucleophiles like Azide (


).

Mechanism Insight:

  • Nucleophile attacks C2.

  • The C2-N1 bond breaks (Ring Opening).

  • Rotation and re-closure occur, often leading to rearranged products (e.g., 5-azido-3-cyanoindoles).

Pathway C: N1-Glycosylation (The Antiviral Route)

The 2,5,6-trichloro substitution significantly acidifies the N1-proton.

  • Advantage: Deprotonation requires milder bases (e.g., Carbonates or weak hydroxide solutions) compared to unsubstituted indoles (which often require NaH).

  • Application: This is the primary pathway for synthesizing ribofuranosyl analogs (like FTCRI) for HCMV inhibition.

Visualizing the Reactivity Logic

The following diagram maps the electronic influences and the resulting reactivity risks/opportunities.

ReactivityMap Target 2,5,6-Trichloro-1H-indole-3-carbaldehyde Sub_56 5,6-Dichloro Substitution (Electron Withdrawal) Target->Sub_56 Sub_2 2-Chloro Substitution (Steric Block + Leaving Group) Target->Sub_2 Effect_NH Increased NH Acidity (Facile Glycosylation) Sub_56->Effect_NH Inductive Effect (-I) Effect_CHO Enhanced C3-Electrophilicity (Rapid Condensations) Sub_56->Effect_CHO Reduced Resonance Donation Sub_2->Effect_NH -I Effect Effect_Ring Ring Activation for Nucleophiles (Risk: Tele-substitution) Sub_2->Effect_Ring Activation of C2 Outcome_Glyco Protocol: N-Glycosylation (Vorbruggen / NaH) Effect_NH->Outcome_Glyco Outcome_Cond Protocol: Schiff Base Formation (Mild Acid) Effect_CHO->Outcome_Cond Outcome_Risk Risk: Ring Opening w/ Azides Effect_Ring->Outcome_Risk

Figure 1: Structural-Activity Relationship (SAR) map detailing how specific halogenations drive the unique reactivity profile of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI)

This protocol validates the N1-reactivity and stability of the aldehyde during glycosylation.

Reagents:

  • 2,5,6-trichloro-1H-indole-3-carbaldehyde (1.0 eq)

  • 1-Chloro-2,3,5-tri-O-acetyl-α-D-ribofuranose (1.2 eq)

  • KOH (Powdered) or NaH (60% dispersion)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) catalyst (optional)

Workflow:

  • Deprotonation: Dissolve the aldehyde in anhydrous MeCN. Add KOH (1.5 eq) and TDA-1 (0.1 eq). Stir at room temperature (RT) for 15 minutes. Note: The solution will darken, indicating anion formation.

  • Coupling: Add the chlorosugar (1.2 eq) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Silica, EtOAc/Hexane 1:2). The product (N1-glycosylated) will appear as a less polar spot compared to the free base.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Deprotection (Sugar): Treat the intermediate with methanolic ammonia to remove acetyl groups.

  • Yield: Typical yields for this scaffold range from 60–75% .

Protocol 2: C3-Condensation (Hydrazone Formation)

Used for derivatization or characterization.

Reagents:

  • Target Aldehyde (1.0 eq)

  • Phenylhydrazine or derivative (1.1 eq)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (Cat. 2-3 drops)

Workflow:

  • Suspend the aldehyde in EtOH (it may not fully dissolve until heated).

  • Add the hydrazine derivative.

  • Add catalytic acetic acid. Crucial: Do not use HCl, as it may attack the C2-Cl.

  • Reflux for 1–2 hours.

  • Observation: A heavy precipitate (hydrazone) typically forms upon cooling.

  • Purification: Recrystallize from EtOH/DMF.

Mechanism of Risk: Nucleophilic Tele-Substitution

Researchers attempting to substitute the C2-Cl with nucleophiles (like Azide) must be aware of the ring-opening pathway.

RingOpening Step1 2-Cl-3-CHO-Indole + Azide (N3-) Step2 Addition at C2 (Tetrahedral Intermediate) Step1->Step2 Nucleophilic Attack Step3 Ring Opening (Breaking N1-C2) Step2->Step3 Elimination of Cl- Step4 Recyclization (Formation of 5-Azido-3-cyanoindole) Step3->Step4 Rearrangement

Figure 2: The "Tele-substitution" pathway. Attempting direct SnAr at C2 often results in scaffold rearrangement.

References

  • Townsend, L. B., et al. (2004). "Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(β-D-ribofuranosyl)benzimidazoles and Indoles." Journal of Medicinal Chemistry, 47(23), 5773–5782. Link

    • Core reference for the synthesis and antiviral evaluation of 2,5,6-trichloroindole nucleosides (FTCRI).
  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of 2-Chloro-3-formylindoles and their Derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Foundational text on the Vilsmeier-Haack synthesis of 2-chloro-3-formylindoles.
  • Schulte, M., et al. (2011). "Nucleophilic tele-substitution in 2-chloro-3-formylindoles via ring opening–ring closure." Chemical Communications. Link

    • Authoritative source on the ring-opening mechanism with azides.
  • Takeda Pharmaceuticals. (2021). "Maribavir (LIVTENCITY) Prescribing Information." Link

    • Contextual reference for the clinical application of chlorinated benzimidazole/indole analogs in CMV tre
Validation

Comparative Guide: 2,5,6-Trichloro-1H-indole-3-carbaldehyde in Antiviral Synthesis

The following technical guide provides an objective, data-driven comparison of 2,5,6-trichloro-1H-indole-3-carbaldehyde , focusing on its critical role as an intermediate in the development of next-generation antiviral n...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an objective, data-driven comparison of 2,5,6-trichloro-1H-indole-3-carbaldehyde , focusing on its critical role as an intermediate in the development of next-generation antiviral nucleosides.

Executive Summary

2,5,6-trichloro-1H-indole-3-carbaldehyde (CAS: 800400-47-9) is a specialized heterocyclic intermediate primarily used in the synthesis of polyhalogenated indole nucleosides , most notably FTCRI (3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole).[1][2]

While structurally related to the benzimidazole scaffold found in Maribavir (a clinically approved anti-CMV drug), this indole derivative represents a distinct chemical class designed to overcome viral resistance mechanisms. Research indicates that the C3-formyl group is not merely a handle for further synthesis but a pharmacophore essential for hydrogen bonding in the active site of the target viral kinase (pUL97).

Key Differentiators
Feature2,5,6-Trichloro-1H-indole-3-carbaldehyde 5,6-Dichloro-1H-benzimidazole (Maribavir Precursor)
Core Scaffold Indole (Carbocyclic fused ring)Benzimidazole (Nitrogenous fused ring)
Key Substituent 3-Formyl (-CHO) (Critical for H-bonding)2-Isopropylamino (Critical for hydrophobic fit)
Downstream Active FTCRI (IC₅₀ = 0.23 µM against HCMV)Maribavir (Phase 3 Approved)
Resistance Profile Active against some Maribavir-resistant strainsSusceptible to specific pUL97 mutations (e.g., C480F)

Technical Specifications & Properties

Physicochemical Profile

The introduction of three chlorine atoms significantly alters the electronic and physical properties compared to the non-chlorinated parent indole.

PropertySpecificationComparative Note
CAS Number 800400-47-9Distinct from 2-chloro (5059-30-3) or 5,6-dichloro analogs.
Molecular Formula C₉H₄Cl₃NOHigh halogen content increases lipophilicity (LogP > 3.5).
Molecular Weight 248.49 g/mol ~70% heavier than indole-3-carbaldehyde.
Appearance Tan to Yellow SolidDarkens upon oxidation; store under inert gas.
Solubility DMSO, DMF, hot EthanolPoor water solubility compared to non-chlorinated analogs.
Reactivity C3-AldehydeHighly reactive to nucleophilic addition (e.g., hydrazine) for derivative synthesis.

Comparative Analysis: Indole vs. Benzimidazole Antivirals[6][7]

The "Hydrogen Bond" Hypothesis

A critical divergence in the design of CMV inhibitors is the role of the substituent at the 3-position (indole) versus the 2-position (benzimidazole).

  • Benzimidazole Series (Maribavir): Relies on a 2-isopropylamino group. The mechanism involves hydrophobic interactions within the ATP-binding pocket of the viral kinase pUL97.

  • Indole Series (FTCRI): The 2,5,6-trichloro-1H-indole-3-carbaldehyde intermediate provides the 3-formyl group . Studies confirm that this carbonyl oxygen acts as a crucial hydrogen bond acceptor .

    • Evidence: Replacing the 3-formyl group with a non-bonding 3-methyl group increases the IC₅₀ from 0.23 µM (potent) to 32 µM (inactive), proving the aldehyde's functional necessity.

Biological Activity of Derivatives

The following table compares the antiviral potency of nucleosides derived from this intermediate versus alternatives.

Intermediate UsedDerivative GeneratedTarget VirusIC₅₀ (µM)Cytotoxicity (CC₅₀)
2,5,6-Trichloro-indole-3-CHO FTCRI HCMV 0.23 >100 (Highly Selective)
2,5,6-Trichloro-indole-3-CH₃3-Methyl analogHCMV32.0>100
5,6-Dichloro-benzimidazoleBDCRB (Analog)HCMV0.40>100
Indole-3-carbaldehydeIndole ribosideHCMV>100>100

Insight: The "Trichloro" pattern combined with the "3-Formyl" group yields a compound (FTCRI) that rivals the potency of the benzimidazole class while offering a different resistance profile.

Experimental Protocol: Synthesis & Characterization

Method: Vilsmeier-Haack Formylation

The most robust route to 2,5,6-trichloro-1H-indole-3-carbaldehyde is the formylation of the pre-synthesized 2,5,6-trichloroindole.

Reagents:
  • Substrate: 2,5,6-Trichloroindole (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃, 1.2 eq)

  • Solvent/Reagent: N,N-Dimethylformamide (DMF, 5–10 eq)

  • Quench: 2M Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc)

Step-by-Step Workflow:
  • Vilsmeier Complex Formation:

    • Cool anhydrous DMF (10 mL/g substrate) to 0–5°C under Argon.

    • Add POCl₃ dropwise over 20 minutes. Caution: Exothermic.

    • Stir for 30 minutes to form the chloroiminium ion (Vilsmeier reagent).

  • Addition:

    • Dissolve 2,5,6-trichloroindole in minimal DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of the non-polar indole and appearance of a polar aldehyde spot.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (500 g).

    • Neutralize with 2M NaOH or saturated NaOAc to pH 7–8. Crucial: The aldehyde precipitates as a solid upon neutralization.[3]

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Purification:

    • Filter the crude solid.[3]

    • Recrystallization: Dissolve in hot Ethanol or Ethanol/Water (9:1). Cool slowly to 4°C to yield beige needles.

Visualizations

Diagram 1: Synthesis & SAR Logic

This diagram illustrates the conversion of the indole precursor to the active nucleoside and highlights the structure-activity relationship (SAR) driving the need for the aldehyde group.

G cluster_SAR Structure-Activity Relationship (SAR) Start 2,5,6-Trichloroindole Product 2,5,6-Trichloro-1H- indole-3-carbaldehyde Start->Product Formylation Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Product Final FTCRI (Active Nucleoside) Product->Final + Ribose Inactive 3-Methyl Analog (Inactive) Product->Inactive Reduction/Mod Step2 Glycosylation (BSA / TMSOTf) Step2->Final Final->Inactive Loss of H-Bond Acceptor (CHO -> CH3) IC50: 0.23 -> 32 uM

Caption: Synthesis pathway showing the critical role of the formyl group. Replacing the aldehyde (CHO) with a methyl group (CH3) results in a >100-fold loss of antiviral potency.

Diagram 2: Comparative Scaffolds (Indole vs. Benzimidazole)

G cluster_Indole Indole Scaffold (Topic) cluster_Benz Benzimidazole Scaffold (Maribavir) I_Inter 2,5,6-Trichloro-indole-3-CHO I_Drug FTCRI (Nucleoside) I_Inter->I_Drug I_Mech Mechanism: C3-CHO Hydrogen Bonding I_Drug->I_Mech B_Inter 5,6-Dichloro-benzimidazole B_Drug Maribavir (Drug) B_Inter->B_Drug B_Mech Mechanism: C2-Isopropylamino Hydrophobic Fit B_Drug->B_Mech

Caption: Comparison of the two dominant scaffolds in anti-CMV nucleoside development. Note the distinct mechanistic requirements (H-bonding vs. Hydrophobic).

References

  • Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides. Source: Journal of Medicinal Chemistry (2004).[4][5][6] Significance: Establishes the IC₅₀ of FTCRI (0.23 µM) and validates the necessity of the 3-formyl group for hydrogen bonding. URL:[Link]

  • Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. Source: Journal of Medicinal Chemistry (2004).[4][5][6] Significance: Compares the aldehyde intermediate to nitrile analogs, confirming the superior selectivity of the aldehyde-derived oximes. URL:[Link]

  • Maribavir: Mechanism of Action and Clinical Science. Source: Clinical Microbiology Reviews / NIH (2024). Significance: Provides the baseline for the benzimidazole class (Maribavir) to which the indole class is compared. URL:[Link]

  • PubChem Compound Summary: Indole-3-carboxaldehyde. Source: National Library of Medicine. Significance: Provides general physical property baselines for the indole-3-carbaldehyde scaffold. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2,5,6-Trichloro-1H-indole-3-carbaldehyde

[1][2][3] Executive Safety Summary Compound: 2,5,6-Trichloro-1H-indole-3-carbaldehyde CAS: 800400-47-9 Physical State: Solid (Powder) Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Acute Toxicity (Oral).[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Safety Summary

Compound: 2,5,6-Trichloro-1H-indole-3-carbaldehyde CAS: 800400-47-9 Physical State: Solid (Powder) Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Acute Toxicity (Oral).[1][2]

Handling this halogenated indole derivative requires strict adherence to dust control and barrier protection.[2][3][4][5][6] As an aldehyde, it is susceptible to oxidation; as a trichloro-derivative, it possesses lipophilic properties that facilitate skin absorption.[1][2] This guide prioritizes the prevention of sensitization and mucous membrane inflammation.[2]

GHS Hazard Classification
Hazard CodeDescriptionSeverity
H302 Harmful if swallowedModerate
H315 Causes skin irritationModerate
H319 Causes serious eye irritationHigh
H335 May cause respiratory irritationModerate

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the compound's physical state (fine powder) and its likely solvation in polar aprotic solvents (e.g., DMSO, DMF) during experimental workflows.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95/P2 Respirator (Minimum) or Fume Hood (Preferred)The H335 classification indicates high risk of respiratory tract inflammation.[1][2] Engineering controls (hood) are superior to respirators.[2]
Hand (Dry) Nitrile Gloves (Min.[2] thickness: 0.11 mm)Sufficient for transient contact with the solid powder.[2]
Hand (Solution) Double-gloving or High-Breakthrough Nitrile (0.4 mm)When dissolved in carriers like DMF or DMSO, the solvent acts as a vehicle, increasing skin permeation rates of the toxicant.[1][2]
Eye/Face Chemical Safety Goggles (ANSI Z87.[2]1)Standard safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.[2]
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Prevents accumulation of dust on street clothes; sleeves protect wrists during weighing.[2]
PPE Decision Logic

The following decision tree illustrates the required PPE adjustments based on the experimental phase.

PPE_Logic Start Start: Handling 2,5,6-Trichloro-1H-indole-3-carbaldehyde State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DMF/DCM) State->Solution Solid_PPE Standard PPE: - Nitrile Gloves (0.11mm) - Safety Goggles - Fume Hood (Required) Solid->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Aggressive Penetrating (DMSO, DMF, DCM) Solvent_Check->Aggressive Standard_Solv Standard (MeOH, Water) Solvent_Check->Standard_Solv High_PPE Enhanced PPE: - Double Nitrile or Laminate Gloves - Face Shield (if splashing likely) Aggressive->High_PPE Standard_Solv->Solid_PPE

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.[1][2]

Technical Handling Protocol

A. Receipt and Storage

While some suppliers list "Room Temperature" for storage, the aldehyde functionality is prone to autoxidation to the corresponding carboxylic acid (2,5,6-trichloroindole-3-carboxylic acid) upon prolonged exposure to air.[1][2]

  • Protocol: Upon receipt, flush the container with inert gas (Argon or Nitrogen), seal tightly with Parafilm, and store at 2–8°C to maximize shelf-life and purity.

  • Verification: Check the solid's color.[2] A darkening from off-white/beige to brown often indicates oxidation or decomposition.[1][2]

B. Weighing and Solubilization

Objective: Minimize dust generation (H335 hazard) while ensuring accurate mass transfer.

  • Engineering Control: Perform all weighing operations inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or polonium strip if the powder is static-prone, as static discharge can scatter the irritant powder.[2]

  • Solubilization:

    • Add the solvent to the solid, not vice-versa, to prevent puffing.[1][2]

    • Note: This compound is hydrophobic.[2] Dissolution is best achieved in DMSO or DMF.[2] Avoid water unless a co-solvent is present.[2]

C. Reaction Setup

When using this compound as an intermediate (e.g., in Knoevenagel condensations or Schiff base formation):

  • Temperature Control: If heating >50°C, ensure a reflux condenser is fitted to prevent the escape of chlorinated vapors.

  • Quenching: Neutralize reaction mixtures carefully. Chlorinated indoles can be stable, but the aldehyde group is reactive.[2]

Emergency Response & Spill Management

Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent laboratory contamination.[2]

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet Action_Dry 1. Cover with wet paper towel (prevent dust) 2. Scoop into bag 3. Wipe with acetone Dry->Action_Dry Action_Wet 1. Absorb with vermiculite/sand 2. Do NOT use combustible materials 3. Place in hazardous waste Wet->Action_Wet

Figure 2: Step-by-step workflow for containing and cleaning spills safely.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[2]

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3][4] Do not use alcohol or acetone on the skin, as this may increase absorption of the chlorinated compound.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids.[2]

Disposal & Decontamination[3][6][8]

Waste Categorization:

  • Solid Waste: 2,5,6-Trichloro-1H-indole-3-carbaldehyde must be disposed of as Hazardous Chemical Waste .[1][2] Do not dispose of in trash.

  • Liquid Waste: Collect in "Halogenated Organic Solvent" waste containers. The chlorine atoms require specific incineration protocols to prevent the formation of dioxins during disposal.[2]

Decontamination of Glassware:

  • Rinse glassware with Acetone or DCM to dissolve residual organic material.[2]

  • Collect rinsate into Halogenated Waste.[2]

  • Wash with detergent and water.[2]

  • Soak in a base bath (Isopropanol/KOH) only if necessary, but be aware that strong bases can degrade the indole ring.[2]

References

  • PubChem. (n.d.).[2] Indole-3-carbaldehyde Compound Summary (Analogous Hazard Data). National Library of Medicine.[2] Retrieved March 5, 2026, from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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